Product packaging for 2-Chloro-ATP(Cat. No.:CAS No. 49564-60-5)

2-Chloro-ATP

Cat. No.: B1212568
CAS No.: 49564-60-5
M. Wt: 541.62 g/mol
InChI Key: RNGCVFCOKZEZFL-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

new ATP analog;  relaxes mammalian gut preparations;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClN5O13P3 B1212568 2-Chloro-ATP CAS No. 49564-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGCVFCOKZEZFL-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964269
Record name 2-Chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49564-60-5
Record name 2-Chloro-ATP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049564605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dichotomous Life of 2-Chloro-ATP: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-adenosine 5'-triphosphate (2-Chloro-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP) that has emerged as a critical tool in the study of purinergic signaling. Its unique pharmacological profile, acting as both a potent antagonist at one major class of purinergic receptors and an agonist at another, provides researchers with a specific instrument to dissect complex signaling pathways. This technical guide offers an in-depth exploration of the core biological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support its application in research and drug development.

Core Biological Functions: A Tale of Two Receptors

The primary biological activities of this compound are centered on its interaction with two distinct families of purinergic receptors: the P2Y and P2X receptors.

  • P2Y1 Receptor Antagonism: this compound acts as a competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) primarily activated by adenosine 5'-diphosphate (ADP). By blocking the P2Y1 receptor, this compound inhibits ADP-induced intracellular signaling cascades. This antagonistic activity is particularly relevant in the context of platelet aggregation, where the P2Y1 receptor plays a crucial role.[1]

  • P2X Receptor Agonism: In contrast to its effects on P2Y1 receptors, this compound is an agonist for several subtypes of P2X receptors, which are ligand-gated ion channels.[2] Activation of P2X receptors by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and subsequent cellular depolarization and activation of calcium-dependent signaling pathways.

Quantitative Data: Receptor Affinity and Potency

The affinity and potency of this compound vary depending on the receptor subtype, species, and cell type. The following tables summarize key quantitative data from the literature.

Table 1: Antagonistic Activity of this compound at the P2Y1 Receptor

Cell TypeSpeciesParameterValue (µM)Reference
Jurkat Cells (transfected with human P2Y1)HumanKi2.3[1]
Brain Capillary Endothelial CellsRatKi27.5[1]

Table 2: Agonistic Activity of this compound at P2X Receptors

Receptor Subtype/Cell LineSpeciesParameterValue (µM)Reference
P2X1 (expressed in HEK293 cells)HumanEC50~1.0[2]
P2X3 (expressed in HEK293 cells)HumanEC50~1.0[2]
P2X2/3 (expressed in HEK293 cells)RatEC50~10.0
PC12 CellsRatEC502.5
Bladder Smooth MuscleHumanEC500.5

Signaling Pathways

The dual nature of this compound's biological activity is best understood through the distinct signaling pathways it modulates.

P2Y1 Receptor Antagonism

This compound competitively inhibits the binding of ADP to the P2Y1 receptor, thereby blocking the canonical Gq-mediated signaling cascade. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The lack of IP3 production prevents the release of calcium from intracellular stores, a key event in many cellular responses, including platelet aggregation.

P2Y1_Antagonism cluster_membrane Cell Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates Ca_release Ca²⁺ Release (from ER) PLC->Ca_release Stimulates via IP₃ ADP ADP ADP->P2Y1 Activates ChloroATP This compound ChloroATP->P2Y1 Blocks Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Response Leads to

P2Y1 Receptor Antagonism by this compound
P2X Receptor Agonism

As an agonist, this compound binds to and activates P2X receptors, which are ligand-gated ion channels. This binding event triggers a conformational change in the receptor, opening a central pore that allows the influx of cations, primarily Na+ and Ca2+, down their electrochemical gradients. The resulting membrane depolarization and increase in intracellular calcium concentration can initiate a variety of downstream cellular events, including neurotransmitter release and smooth muscle contraction.

P2X_Agonism cluster_membrane Cell Membrane P2X P2X Receptor (Ligand-gated Ion Channel) Cations_in Cation Influx (Na⁺, Ca²⁺) P2X->Cations_in Opens Channel ChloroATP This compound ChloroATP->P2X Binds and Activates Depolarization Membrane Depolarization Cations_in->Depolarization Ca_signal Increased Intracellular [Ca²⁺] Cations_in->Ca_signal Response Cellular Response Depolarization->Response Ca_signal->Response

P2X Receptor Agonism by this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological function of this compound.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest (e.g., platelets, endothelial cells, or a cell line expressing the target receptor)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution

  • ADP or other relevant agonist/antagonist stock solutions

  • Ionomycin

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • Fluorescence spectrophotometer or plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

  • Cell Preparation:

    • For adherent cells, seed onto glass coverslips or black-walled, clear-bottom microplates and grow to the desired confluency.

    • For suspension cells, harvest and wash the cells with HBSS, then resuspend at a concentration of 1-5 x 10^6 cells/mL.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.

    • Resuspend suspension cells in fresh HBSS. For adherent cells, replace the loading solution with fresh HBSS.

  • Measurement:

    • Place the coverslip or microplate in the fluorescence spectrophotometer/plate reader. For suspension cells, transfer the cell suspension to a cuvette.

    • Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add this compound at the desired concentration and continue recording the fluorescence changes.

    • To test for antagonism, pre-incubate the cells with this compound for a few minutes before adding an agonist like ADP.

  • Calibration (Optional but Recommended):

    • At the end of the experiment, add ionomycin (e.g., 5-10 µM) to permeabilize the cells to Ca2+, allowing for the determination of the maximum fluorescence ratio (Rmax).

    • Subsequently, add a Ca2+ chelator like EGTA (e.g., 10-20 mM) to determine the minimum fluorescence ratio (Rmin).

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).

Calcium_Assay_Workflow start Start: Cell Culture load Load cells with Fura-2 AM start->load wash Wash to remove extracellular dye load->wash baseline Measure baseline fluorescence (Ex: 340/380 nm, Em: 510 nm) wash->baseline stimulate Add this compound (or agonist after 2-Cl-ATP pre-incubation) baseline->stimulate record Record fluorescence changes stimulate->record calibrate Calibrate with Ionomycin (Rmax) and EGTA (Rmin) record->calibrate analyze Calculate [Ca²⁺]i calibrate->analyze

Workflow for Intracellular Calcium Assay
Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn human or animal blood anticoagulated with 3.2% or 3.8% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution.

  • ADP stock solution or other platelet agonists (e.g., collagen, thrombin).

  • Saline solution.

  • Light transmission aggregometer.

  • Aggregometer cuvettes and stir bars.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

  • Aggregometer Setup:

    • Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.

    • Calibrate the instrument using PPP as the 100% aggregation (maximum light transmission) reference and PRP as the 0% aggregation (minimum light transmission) reference.

  • Aggregation Measurement:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes.

    • To test for antagonism, add this compound at the desired concentration to the PRP and incubate for 1-5 minutes.

    • Add the platelet agonist (e.g., ADP) to induce aggregation and start recording the change in light transmission over time (typically 5-10 minutes).

    • The extent of aggregation is measured as the maximum percentage change in light transmission.

Radioligand Binding Assay for P2Y1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the P2Y1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the P2Y1 receptor.

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).

  • This compound stock solution.

  • Non-labeled P2Y1 antagonist for determining non-specific binding (e.g., MRS2500).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a series of tubes, add the cell membranes (e.g., 20-50 µg of protein).

    • Add increasing concentrations of unlabeled this compound.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of an unlabeled P2Y1 antagonist.

  • Incubation:

    • Add a fixed concentration of the radiolabeled P2Y1 antagonist to all tubes.

    • Incubate the mixture at room temperature or 37°C for a specified time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a multifaceted pharmacological tool with a well-defined dual-action mechanism. Its ability to selectively antagonize the P2Y1 receptor while agonizing P2X receptors makes it invaluable for delineating the specific roles of these receptor families in a wide array of physiological and pathophysiological processes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of purinergic signaling and the development of novel therapeutics.

References

Cellular Responses to 2-Chloro-ATP Stimulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-adenosine 5'-triphosphate (2-ClATP) is a stable analog of adenosine 5'-triphosphate (ATP) that exhibits agonist activity at P2 purinergic receptors, which are ubiquitously expressed and involved in a myriad of physiological and pathological processes. As a result, 2-ClATP is a valuable pharmacological tool for elucidating the roles of these receptors in cellular signaling. This technical guide provides a comprehensive overview of the cellular responses elicited by 2-ClATP stimulation, with a focus on key signaling pathways, quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Core Cellular Responses and Signaling Pathways

Stimulation of cells with 2-ClATP initiates a cascade of intracellular events, primarily through the activation of P2Y and P2X purinergic receptors. The cellular responses are cell-type dependent and can be broadly categorized into calcium mobilization, modulation of adenylyl cyclase activity, and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

P2 Receptor-Mediated Signaling

At low concentrations, 2-ClATP is thought to act on an atypical P2Y purinoceptor that is not coupled to phospholipase C, leading to the mobilization of intracellular calcium.[1] At higher concentrations (greater than 30 µM), it can activate phospholipase C, further augmenting the calcium signal, likely through P2U purinoceptors.[1]

Intracellular Metabolism and Alternative Signaling

In some cell types, particularly certain cancer cell lines, the biological effects of 2-ClATP are not mediated by P2 receptors. Instead, 2-ClATP is extracellularly metabolized to 2-chloroadenosine, which is then transported into the cell and re-phosphorylated.[2] This intracellular metabolite can then exert cytotoxic or cytostatic effects.[2]

Quantitative Data on Cellular Responses to 2-Chloro-ATP

The following tables summarize the quantitative data from various studies on the effects of 2-ClATP stimulation.

Table 1: Effects of this compound on Intracellular Calcium ([Ca2+]i)

Cell TypeConcentration of 2-ClATPObserved EffectReference
Brain Capillary Endothelial Cells> 30 µMActivation of Phospholipase C[1]
Brain Capillary Endothelial CellsLow concentrationsIntracellular Ca2+ mobilization without measurable inositol phosphate production[1]

Table 2: Cytotoxic and Cytostatic Effects of this compound

Cell LineEC50Observed EffectReference
PC12nnr5, SH-SY5Y, U87, U3735-25 µMReduction in cell number to almost 5% after 3-4 days[2]
PC125-25 µMReduction in cell number to about 35% after 3-4 days[2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

The signaling pathways initiated by 2-ClATP are multifaceted. The primary P2 receptor-mediated pathway involves the mobilization of intracellular calcium. A secondary pathway, observed in some cancer cells, involves the extracellular metabolism of 2-ClATP to 2-chloroadenosine and subsequent intracellular actions.

2_Chloro_ATP_Signaling_Pathways P2Y_receptor P2Y Receptor PLC Phospholipase C P2Y_receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Cellular_responses Cellular Responses (e.g., enzyme activation, gene expression) Ca_increase->Cellular_responses Metabolism Ectonucleotidases 2_Cl_Ado 2-Chloroadenosine Metabolism->2_Cl_Ado Transport Nucleoside Transporter 2_Cl_Ado->Transport 2_Cl_Ado_int Intracellular 2-Chloroadenosine Transport->2_Cl_Ado_int Rephosphorylation Adenosine Kinase 2_Cl_Ado_int->Rephosphorylation 2_Cl_ATP_int Intracellular This compound Rephosphorylation->2_Cl_ATP_int Cytotoxicity Cytotoxicity/ Cytostasis 2_Cl_ATP_int->Cytotoxicity 2_ClATP_ext 2_ClATP_ext 2_ClATP_ext->Metabolism

Caption: Signaling pathways activated by this compound.

Experimental Workflow for Investigating Cellular Responses

A typical workflow for studying the effects of 2-ClATP involves cell culture, stimulation, and subsequent analysis of downstream signaling events.

Experimental_Workflow Stimulation Stimulation with this compound Endpoint_Analysis Endpoint Analysis Stimulation->Endpoint_Analysis Ca_Measurement Intracellular Calcium Measurement Endpoint_Analysis->Ca_Measurement AC_Assay Adenylyl Cyclase Activity Assay Endpoint_Analysis->AC_Assay ERK_Phosphorylation ERK1/2 Phosphorylation (Western Blot) Endpoint_Analysis->ERK_Phosphorylation Data_Analysis Data Analysis and Interpretation Ca_Measurement->Data_Analysis AC_Assay->Data_Analysis ERK_Phosphorylation->Data_Analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) following 2-ClATP stimulation.

Materials:

  • Cells of interest cultured on coverslips or in 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution

  • Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips or in black-walled, clear-bottom 96-well plates and grow to the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Measurement:

    • Mount the coverslip on a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add this compound at the desired final concentration and continue to record the fluorescence ratio (F340/F380).

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Changes in the F340/F380 ratio over time reflect changes in [Ca2+]i.

Adenylyl Cyclase Activity Assay

This protocol outlines a method for determining the effect of 2-ClATP on adenylyl cyclase activity by measuring the conversion of ATP to cyclic AMP (cAMP).

Materials:

  • Cell membrane preparations or whole-cell lysates

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, and a phosphodiesterase inhibitor like IBMX)

  • ATP (including a radiolabeled tracer such as [α-32P]ATP for traditional methods, or a fluorescent ATP analog for non-radioactive methods)

  • This compound

  • cAMP standard

  • Method for separation of cAMP from ATP (e.g., sequential chromatography over Dowex and alumina columns for radioactive assays)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell preparation, assay buffer, and this compound at various concentrations.

    • Pre-incubate for a short period at 30°C.

  • Initiation of Reaction:

    • Start the reaction by adding ATP (with tracer).

    • Incubate for a defined period (e.g., 10-20 minutes) at 30°C.

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., a solution containing unlabeled cAMP and SDS) and boiling for 3-5 minutes.

  • Separation and Quantification of cAMP:

    • Separate the newly synthesized cAMP from the unreacted ATP using the chosen method.

    • Quantify the amount of cAMP produced by measuring radioactivity or fluorescence.

  • Data Analysis:

    • Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/min/mg protein).

    • Compare the activity in the presence of 2-ClATP to the basal activity to determine the extent of inhibition or stimulation.

Western Blotting for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation by 2-ClATP.

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Stimulation and Lysis:

    • Culture cells to the desired density and serum-starve if necessary to reduce basal signaling.

    • Stimulate the cells with this compound for various times.

    • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Conclusion

This compound is a potent agonist of P2 receptors, inducing a range of cellular responses, most notably the mobilization of intracellular calcium. The signaling pathways activated by 2-ClATP can be complex and cell-type specific, sometimes involving its extracellular metabolism and subsequent intracellular actions. This guide provides a foundational understanding of these responses, along with quantitative data and detailed experimental protocols to facilitate further research in this area. The provided methodologies and signaling diagrams serve as a starting point for designing and interpreting experiments aimed at dissecting the intricate roles of purinergic signaling in health and disease.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-ATP in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-ATP (2-Chloro-adenosine 5'-triphosphate) is a stable analog of adenosine triphosphate (ATP) that acts as a potent agonist for various P2Y purinergic receptors. Its resistance to hydrolysis by ectonucleotidases makes it a valuable tool for studying purinergic signaling pathways in a variety of cell culture systems. These pathways are implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, cell proliferation, and apoptosis, making this compound a key compound in drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, aimed at researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound primarily exerts its effects by binding to and activating P2Y receptors, a class of G protein-coupled receptors (GPCRs). The specific downstream signaling cascade depends on the P2Y receptor subtype expressed by the cell type under investigation. The major signaling pathways activated by this compound include:

  • Phospholipase C (PLC) Activation: Activation of Gq/11-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) by this compound leads to the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][2][3]

  • Adenylyl Cyclase (AC) Modulation: this compound can also modulate the activity of adenylyl cyclase. Activation of Gs-coupled P2Y receptors (e.g., P2Y11) stimulates AC, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, activation of Gi-coupled P2Y receptors (e.g., P2Y12, P2Y13, P2Y14) inhibits AC, resulting in decreased cAMP levels.[1][2][4]

  • Induction of Apoptosis: In certain cell types, such as prostate cancer cells and lymphocytes, this compound can be intracellularly phosphorylated to its triphosphate form, which can interfere with DNA synthesis and induce apoptosis.[5][6] This can occur through mechanisms involving the activation of caspases.[6]

Data Presentation

The following tables summarize quantitative data for the use of this compound and other P2Y receptor agonists in various cell culture applications.

Table 1: Effective Concentrations of P2Y Receptor Agonists in Cell Culture

AgonistCell TypeAssayEffective ConcentrationReference
This compoundBrain Capillary Endothelial CellsIntracellular Calcium ([Ca2+]i) Increase> 30 µM for PLC activation[1]
This compoundHuman Tracheal Epithelial CellsChloride Current Activation0.01 - 100 µM[2]
ATPHEK293 CellsCalcium MobilizationEC50: 1.1 - 1.5 µM[7]
ATPCHO-K1 CellsCalcium MobilizationEC50: 58 - 67 nM[7]
ATPP2Y11-expressing 1321N1 Astrocytoma CellscAMP ProductionEC50: 17 µM[8]
ATPP2Y11-expressing 1321N1 Astrocytoma CellsIP3 ProductionEC50: 65 µM[8]
2-MeSATPP2X1 ReceptorReceptor ActivationEC50: 54 nM[9]
2-MeSATPP2X3 ReceptorReceptor ActivationEC50: 350 nM[9]

Table 2: Applications of this compound in Cell Culture

ApplicationCell TypeObserved EffectTypical Concentration RangeReference
Purinergic Signaling StudiesVariousActivation of P2Y receptors, increase in intracellular calcium1 - 100 µM[1][2]
Ion Channel ModulationHuman Tracheal Epithelial CellsActivation of volume-sensitive chloride currents0.01 - 100 µM[2]
Apoptosis InductionPC3 Prostate Cancer CellsS-phase cell cycle arrest, inhibition of DNA synthesisNot specified[5]
Apoptosis InductionC2C12 Myoblastic CellsInduction of apoptosis, derangement of actin microfilamentsNot specified
Calcium MobilizationBrain Capillary Endothelial CellsBiphasic increase in intracellular calciumLow concentrations for intracellular release, >30 µM for PLC-mediated influx[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve powdered this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1-10 mM. Ensure the pH is adjusted to 7.2-7.4.[10][11]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a 4°C storage for up to a week is acceptable.[10][11]

Protocol 1: Calcium Imaging Assay

This protocol is for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound stock solution

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127 (for aiding dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye.

  • Imaging:

    • Mount the dish/coverslip on the fluorescence microscope.

    • Acquire a baseline fluorescence reading for a few minutes.

    • Add the desired concentration of this compound to the cells.

    • Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures cell viability by assessing the metabolic activity of cells, which reduces a tetrazolium salt (MTS) to a colored formazan product.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Inositol Phosphate (IP) Accumulation Assay

This protocol measures the production of inositol phosphates, a downstream product of PLC activation.

Materials:

  • Cells of interest

  • myo-[3H]inositol

  • This compound stock solution

  • Lithium chloride (LiCl)

  • Perchloric acid (PCA)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Label the cells by incubating them with myo-[3H]inositol in inositol-free medium for 24-48 hours.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Stimulation: Stimulate the cells with this compound at the desired concentration for a specific time course (e.g., 0-60 minutes).

  • Extraction: Terminate the reaction by adding ice-cold PCA. Scrape the cells and collect the lysate.

  • Separation: Neutralize the lysate and separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.

  • Quantification: Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

Mandatory Visualizations

P2Y_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y_Receptor P2Y Receptor (e.g., P2Y1, P2Y2, P2Y11) This compound->P2Y_Receptor Binds and Activates Gq_11 Gαq/11 P2Y_Receptor->Gq_11 Activates Gs Gαs P2Y_Receptor->Gs Activates (P2Y11) Gi Gαi P2Y_Receptor->Gi Activates (P2Y12/13/14) PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP_c ATP AC->ATP_c Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP_c->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects_Ca Downstream Cellular Effects Ca_ER->Downstream_Effects_Ca PKC->Downstream_Effects_Ca Downstream_Effects_cAMP Downstream Cellular Effects PKA->Downstream_Effects_cAMP

Caption: P2Y Receptor Signaling Pathways Activated by this compound.

Calcium_Imaging_Workflow start Start seed_cells Seed cells on glass-bottom dish start->seed_cells dye_loading Load cells with Fura-2 AM seed_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells baseline Acquire baseline fluorescence wash_cells->baseline add_agonist Add this compound baseline->add_agonist record_fluorescence Record fluorescence changes over time add_agonist->record_fluorescence analyze_data Analyze 340/380 nm fluorescence ratio record_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Calcium Imaging Assay.

Apoptosis_Induction_Pathway 2-Chloro-Ado 2-Chloroadenosine (precursor) 2-Chloro-ATP_intra This compound (intracellular) 2-Chloro-Ado->2-Chloro-ATP_intra Intracellular Phosphorylation dna_synthesis DNA Synthesis 2-Chloro-ATP_intra->dna_synthesis Inhibits caspase_activation Caspase Activation 2-Chloro-ATP_intra->caspase_activation Induces apoptosis Apoptosis dna_synthesis->apoptosis caspase_activation->apoptosis

Caption: Intracellular Pathway of this compound Induced Apoptosis.

References

Application Notes and Protocols for Calcium Imaging with 2-Chloro-ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-ATP is a stable analog of adenosine triphosphate (ATP) that acts as an agonist at various P2Y purinergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators, making this compound a valuable tool for studying P2Y receptor signaling and cellular responses in various physiological and pathological contexts.

These application notes provide detailed protocols and guidelines for utilizing this compound in calcium imaging experiments, aimed at researchers in academia and industry.

Data Presentation: Efficacy of this compound at P2Y Receptors

The following table summarizes the reported efficacy of this compound at different P2Y receptor subtypes. It is important to note that the potency of this compound can vary depending on the cell type, receptor expression levels, and the specific assay conditions.

Receptor SubtypeAgonist ActivityReported EC50/ConcentrationCell Type/SystemReference
P2Y1Agonist--[1]
P2Y2Weak AgonistEC50 = 2.30 μM-[2]
P2Y11Weak Agonist--[3]

Note: ATP, a closely related endogenous agonist, has reported EC50 values of approximately 1.5 μM for the P2Y1 receptor and 17.3 μM for the P2Y11 receptor, providing a comparative baseline for experimental design.[3] In human macrophages, a concentration of 10 μM this compound has been shown to induce a transient increase in intracellular calcium.

Signaling Pathway

The activation of P2Y receptors by this compound initiates a well-characterized signaling cascade leading to intracellular calcium mobilization.

P2Y_Signaling_Pathway This compound This compound P2Y_Receptor P2Y Receptor This compound->P2Y_Receptor Binds G_Protein Gq/11 Protein P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release Opens Ca_increase ↑ [Ca²⁺]i

Caption: this compound induced P2Y receptor signaling pathway.

Experimental Protocols

Protocol 1: Calcium Imaging using Fluo-4 AM

This protocol describes the measurement of intracellular calcium changes in response to this compound using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cells of interest (e.g., astrocytes, microglia, epithelial cells) cultured on glass-bottom dishes or 96-well plates

  • This compound (stock solution in sterile water or buffer)

  • Fluo-4 AM (stock solution in anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish or black-walled, clear-bottom 96-well plate) and culture until they reach the desired confluency (typically 70-90%).

  • Preparation of Reagents:

    • This compound Working Solutions: Prepare a series of dilutions of this compound in HBSS to achieve the desired final concentrations for the dose-response experiment (e.g., ranging from 100 nM to 100 µM).

    • Fluo-4 AM Loading Buffer: For each ml of HBSS, add 1-5 µL of Fluo-4 AM stock (final concentration 1-5 µM) and an equal volume of 20% Pluronic F-127. Mix thoroughly by vortexing. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells gently with pre-warmed HBSS.

    • Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, aspirate the loading buffer and wash the cells twice with pre-warmed HBSS to remove excess dye.

    • Add fresh, pre-warmed HBSS to the cells and incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Place the cell plate or dish on the stage of the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence signal for a few minutes before adding the agonist.

    • Apply the this compound working solutions to the cells. If using a plate reader with injectors, the agonist can be added automatically. For microscopy, carefully add the solution to the side of the dish.

    • Record the changes in fluorescence intensity over time.

    • At the end of the experiment, a calcium ionophore like ionomycin can be added to obtain a maximum fluorescence signal (Fmax), and a calcium chelator like EGTA can be used to determine the minimum fluorescence (Fmin) for calibration purposes.

  • Data Analysis:

    • The change in intracellular calcium is typically represented as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F0), i.e., ΔF/F0.

    • For dose-response curves, plot the peak ΔF/F0 against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

This protocol is for ratiometric calcium imaging, which provides a more quantitative measure of intracellular calcium concentration by minimizing the effects of uneven dye loading and photobleaching.

Materials:

  • Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.

  • Fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

Procedure:

  • Cell Preparation and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, substituting Fura-2 AM for Fluo-4 AM.

  • Cell Loading: Follow step 3 from Protocol 1.

  • Calcium Imaging:

    • Place the cell plate or dish on the imaging system.

    • Excite the cells alternately with light at 340 nm and 380 nm and record the emission intensity at 510 nm.

    • Establish a stable baseline ratio (F340/F380) before adding the agonist.

    • Apply the this compound working solutions.

    • Record the changes in the F340/F380 ratio over time. An increase in intracellular calcium will lead to an increase in the 340 nm signal and a decrease in the 380 nm signal, resulting in an increased F340/F380 ratio.

  • Data Analysis:

    • The primary data is the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • Plot the change in the F340/F380 ratio over time.

    • For dose-response analysis, plot the peak change in the F340/F380 ratio against the logarithm of the this compound concentration to determine the EC50.

    • The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute intracellular calcium concentrations, which requires calibration with solutions of known calcium concentrations.[4]

Experimental Workflow

The following diagram illustrates the general workflow for a calcium imaging experiment using this compound.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Reagent_Prep 2. Reagent Preparation (this compound, Dye Buffer) Cell_Culture->Reagent_Prep Dye_Loading 3. Dye Loading (Fluo-4 AM or Fura-2 AM) Reagent_Prep->Dye_Loading Imaging 4. Calcium Imaging (Baseline & Agonist Addition) Dye_Loading->Imaging Data_Analysis 5. Data Analysis (ΔF/F0 or Ratio vs. Time) Imaging->Data_Analysis Dose_Response 6. Dose-Response Curve (EC50 Determination) Data_Analysis->Dose_Response

Caption: General workflow for a calcium imaging experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Insufficient dye loading- Low dye concentration- Cell death- Optimize loading time and temperature.- Increase dye concentration.- Check cell viability before and after loading.
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence from media or plate- Wash cells thoroughly after loading.- Use phenol red-free media for imaging.- Use plates with low autofluorescence.
No response to this compound - Low or no expression of target P2Y receptors- Degraded this compound solution- Problem with imaging setup- Confirm receptor expression using RT-PCR or Western blot.- Prepare fresh this compound solutions.- Test the system with a known agonist (e.g., ATP) or ionophore (e.g., ionomycin).
Signal fades quickly (photobleaching) - High excitation light intensity- Prolonged exposure- Reduce the intensity of the excitation light.- Decrease the exposure time and/or the frequency of image acquisition.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate P2Y receptor-mediated calcium signaling in a variety of cell types and experimental paradigms.

References

preparing 2-Chloro-ATP stock solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2-Chloro-ATP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of 2-Chloro-adenosine 5'-triphosphate (this compound) stock solutions for various experimental applications. This compound is a stable analog of adenosine 5'-triphosphate (ATP) used to study purinergic signaling.

Application Notes

1. Introduction to this compound

This compound is a synthetic analog of ATP where a chlorine atom replaces the hydrogen atom at the 2-position of the adenine ring.[1] This modification confers altered selectivity and stability compared to native ATP, making it a valuable tool for investigating the function of purinergic receptors, particularly the P2X and P2Y receptor families.[2] It has been utilized in studies of various physiological processes, including neurotransmission, inflammation, and apoptosis.[3][4]

2. Mechanism of Action

This compound acts as an agonist at certain P2X receptors and an antagonist at the P2Y1 receptor.[2] Its effects are concentration-dependent. At low concentrations, it can induce intracellular calcium mobilization through a mechanism that may not involve the production of inositol phosphates.[5][6] At higher concentrations (e.g., >30 µM in brain capillary endothelial cells), it can activate phospholipase C.[5] As an ATP analog, it can also serve as a substrate for certain kinases, though its efficiency may differ from ATP.[2]

3. Key Research Applications

  • Purinergic Receptor Characterization: Used to differentiate between P2 receptor subtypes due to its mixed agonist/antagonist profile.[2] For instance, it is an antagonist of the P2Y1 receptor while acting as an agonist for P2X receptors.[2]

  • Calcium Signaling Studies: Induces increases in intracellular calcium ([Ca2+]i), allowing for the investigation of calcium-dependent signaling pathways.[5][7]

  • Enzyme Specificity and Inhibition: Employed to study the substrate specificity of enzymes like cyclic nucleotide-dependent protein kinases and to act as a soluble guanylate cyclase inhibitor.[2][7]

  • Apoptosis and Cytotoxicity Assays: Can induce apoptotic cell death in certain cell types, providing a model for studying purine-mediated cytotoxicity.[4]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅ClN₅O₁₃P₃ (Free Acid)[1]
Molecular Weight 541.62 g/mol (Free Acid)[1]
CAS Number 49564-60-5[1]
Form Typically supplied as a solid white powder or a pre-made aqueous solution.[8][9]
Solubility Soluble in water.[2][8]
Purity ≥95% (as determined by HPLC) is common for research-grade material.[2][9]

Table 2: Stock Solution Preparation and Storage Recommendations

ParameterRecommendationRationale / Notes
Reconstitution Solvent High-purity, sterile water (e.g., DNase/RNase-free).Ensures minimal contamination and degradation.
Recommended Stock Concentration 10-100 mM.High concentration minimizes pipetting errors and the volume of solvent added to experiments.[10][11]
pH Adjustment Adjust to pH 7.0 - 7.5 with NaOH.ATP solutions are acidic when dissolved in water. Neutral pH is crucial for stability and biological compatibility.[10][12]
Storage Temperature (Powder) -20°C with desiccation.For long-term stability of the solid compound.[8][13]
Storage Temperature (Solution) -20°C or -80°C in single-use aliquots.Prevents degradation from repeated freeze-thaw cycles. Neutral frozen solutions are stable for at least a year.[11][12][14]
Short-Term Storage (Solution) A refrigerated solution (4°C) may be stable for up to one week.[14] However, for critical experiments, fresh or newly thawed aliquots are recommended.
Stability Concern ATP and its analogs are susceptible to hydrolysis, especially in acidic conditions and at room temperature.The primary hydrolysis product is the corresponding diphosphate (2-Chloro-ADP).[14][15]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a sterile, pH-adjusted stock solution for use in cell culture and biochemical assays.

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation Steps start 1. Calculate Mass weigh 2. Weigh Powder start->weigh dissolve 3. Dissolve in Water weigh->dissolve ph_adjust 4. Adjust pH to 7.0-7.5 dissolve->ph_adjust qs 5. Adjust to Final Volume ph_adjust->qs filter 6. Sterilize (0.22 µm filter) qs->filter aliquot 7. Aliquot into Tubes filter->aliquot store 8. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Materials:

  • This compound (solid powder, tetrasodium salt form is common)

  • Nuclease-free sterile water

  • 1 M NaOH solution

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

  • Calibrated pH meter

Procedure:

  • Calculation: Determine the mass of this compound powder required. For a 10 mL solution of 100 mM this compound (using the tetrasodium salt, MW ≈ 629.6 g/mol [2]), the calculation is:

    • 0.1 L * 0.1 mol/L * 629.6 g/mol = 0.6296 g

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile container.

  • Dissolution: Add approximately 70-80% of the final desired volume of sterile water (e.g., 7-8 mL for a 10 mL final volume). Mix gently until the powder is completely dissolved. Keep the solution on ice to minimize potential degradation during handling.[16]

  • pH Adjustment: The initial solution will be acidic. Place the solution on a stir plate with a sterile stir bar. Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated meter. Adjust the pH to a final value between 7.0 and 7.5. Be careful not to overshoot the target pH.[10]

  • Final Volume: Once the pH is adjusted, transfer the solution to a sterile graduated cylinder or volumetric flask and add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This is critical for applications involving cell culture.[16]

  • Aliquoting: Dispense the sterile stock solution into single-use aliquots (e.g., 50-100 µL) in sterile, nuclease-free microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Immediately store them at -20°C or -80°C.[12]

Protocol 2: General Protocol for a Cell-Based Calcium Mobilization Assay

This protocol outlines a general procedure for using this compound to stimulate P2 receptors and measure subsequent changes in intracellular calcium using a fluorescent indicator like Fura-2 or Fluo-4.

Materials:

  • Adherent cells expressing P2 receptors of interest (e.g., HEK293, C6 glioma cells)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 100 mM this compound stock solution (from Protocol 1)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For example, 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, carefully remove the loading buffer and wash the cells 2-3 times with fresh HBSS to remove any extracellular dye. Add a final volume of HBSS to each well for the assay.

  • Baseline Measurement: Place the plate in the fluorometric reader. Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) to ensure a stable signal.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS from the 100 mM stock solution to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

    • Using the instrument's injection port, add the this compound dilutions to the wells.

  • Signal Measurement: Immediately after compound addition, continuously record the fluorescence signal for several minutes to capture the full calcium response profile (peak and decay).

  • Data Analysis: The change in fluorescence (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence, is proportional to the change in intracellular calcium concentration. Plot the peak response against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Signaling Pathways

P2Y Receptor Signaling Activated by this compound (as an ATP Analog)

ATP and its analogs activate various P2Y receptors, which are G protein-coupled receptors (GPCRs).[3] These receptors couple to different G protein subtypes (Gq, Gs, Gi) to initiate diverse downstream signaling cascades.[17][18][19]

G cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_effectors Effectors cluster_messengers Second Messengers cluster_response Cellular Response P2Y_q P2Y₁,₂,₄,₆ Gq Gαq P2Y_q->Gq Activates P2Y_s P2Y₁₁ Gs Gαs P2Y_s->Gs Activates P2Y_i P2Y₁₂,₁₃,₁₄ Gi Gαi P2Y_i->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits cAMP_response ↓ cAMP Response Gi->cAMP_response Leads to IP3_DAG IP₃ + DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC Leads to PKA Activate PKA cAMP->PKA Leads to ligand This compound (ATP Analog) ligand->P2Y_q Binds ligand->P2Y_s Binds ligand->P2Y_i Binds

Caption: Generalized P2Y receptor signaling pathways activated by ATP analogs.

References

Application Notes and Protocols: 2-Chloro-ATP in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-ATP, a stable analog of adenosine triphosphate (ATP), in primary cell culture. This document details its mechanism of action, key applications with quantitative data, and step-by-step experimental protocols.

Introduction

This compound is a potent and versatile tool in cell biology research, particularly for studying purinergic signaling. As an agonist for P2X and P2Y receptors, it mimics the action of extracellular ATP, which is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1] Its resistance to degradation by ectonucleotidases makes it particularly useful for prolonged experimental studies. In addition to its effects on cell surface receptors, its metabolite, 2-chloroadenosine (2-CAdo), can be internalized by cells and subsequently phosphorylated to this compound, leading to the induction of apoptosis by interfering with DNA synthesis and cellular energy metabolism.[2][3][4]

Mechanism of Action

This compound primarily exerts its effects through two distinct mechanisms:

  • Activation of Purinergic P2 Receptors: this compound binds to and activates both ionotropic P2X receptors and metabotropic P2Y receptors on the cell surface.[1] This activation can trigger a variety of downstream signaling cascades, most notably an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of phospholipase C (PLC) at higher concentrations.[5][6][7]

  • Intracellular Metabolism and Induction of Apoptosis: The metabolite of this compound, 2-chloroadenosine (2-CAdo), can be transported into the cell.[2][3] Intracellularly, it is phosphorylated to this compound, which can lead to a depletion of the cell's natural ATP stores and inhibit key enzymes involved in DNA biosynthesis, ultimately triggering programmed cell death (apoptosis).[2][3]

Applications in Primary Cell Culture

This compound is utilized in a wide range of primary cell culture applications to investigate cellular signaling, function, and death.

  • Neurobiology: In primary cultures of brain capillary endothelial cells and astrocytes, this compound is used to study blood-brain barrier permeability and glial cell activation.[5][6][8] It helps in understanding the roles of purinergic signaling in neuroinflammation and neuroprotection.

  • Immunology: Researchers use this compound to modulate the function of primary immune cells, such as dendritic cells and T cells.[9][10] It is instrumental in studying immune cell activation, cytokine release, and immunosuppressive mechanisms.

  • Cardiovascular Research: The effects of this compound on primary endothelial and smooth muscle cells are investigated to understand its role in regulating vascular tone, inflammation, and angiogenesis.

  • Renal Physiology: In primary kidney inner medullary collecting duct cells, this compound is used to study ion transport and fluid balance.[7]

  • Cancer Research: The pro-apoptotic effects of this compound's metabolites are harnessed to investigate novel cancer therapeutic strategies in primary tumor cells.[2][3]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its observed effects in various primary cell types.

Cell TypeConcentrationObserved EffectReference
Brain Capillary Endothelial Cells> 30 µMActivation of Phospholipase C[5][6]
Brain Capillary Endothelial CellsLow ConcentrationsIncrease in intracellular Ca²⁺ mobilization without measurable inositol phosphate production[5]
Leukemic B-cells (EHEB)Not specifiedConverted from 2-chloroadenosine, induces apoptosis, decreases intracellular ATP[2]
PC3 Prostate Cancer CellsNot specifiedConverted from 2-chloroadenosine, arrests cell cycle in S-phase, inhibits DNA biosynthesis[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for its application in primary cell culture.

P2_Receptor_Signaling P2 Receptor Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound P2Y P2Y Receptor This compound->P2Y P2X P2X Receptor This compound->P2X PLC Phospholipase C P2Y->PLC Ca_Influx Ca²⁺ Influx P2X->Ca_Influx IP3 IP3 PLC->IP3 DAG Diacylglycerol PLC->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses Ca_ER->Downstream Ca_Influx->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via P2 receptors.

Apoptosis_Pathway Intracellular Apoptotic Pathway of this compound Metabolite cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2-CAdo_ext 2-Chloroadenosine (2-CAdo) 2-CAdo_int 2-CAdo 2-CAdo_ext->2-CAdo_int Uptake 2-Cl-ATP This compound 2-CAdo_int->2-Cl-ATP Phosphorylation ATP_depletion ATP Depletion 2-Cl-ATP->ATP_depletion DNA_synth_inhibition Inhibition of DNA Synthesis 2-Cl-ATP->DNA_synth_inhibition Apoptosis Apoptosis ATP_depletion->Apoptosis DNA_synth_inhibition->Apoptosis

Caption: Intracellular pathway of this compound metabolite leading to apoptosis.

Experimental_Workflow General Experimental Workflow A 1. Primary Cell Culture (Isolate and culture cells to desired confluency) B 2. Prepare this compound Stock Solution (Dissolve in appropriate sterile solvent, e.g., water or buffer) A->B C 3. Cell Treatment (Add this compound to culture medium at desired final concentration) B->C D 4. Incubation (Incubate for the specified duration under standard culture conditions) C->D E 5. Downstream Analysis (e.g., Calcium imaging, Western blot, Apoptosis assays, Gene expression analysis) D->E

Caption: General workflow for treating primary cells with this compound.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This protocol describes how to measure changes in intracellular calcium levels in primary cells following stimulation with this compound using a fluorescent calcium indicator.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (powder)

  • Sterile, nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Anhydrous DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities

Method:

  • Cell Seeding: Seed primary cells onto a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Reagent Preparation:

    • This compound Stock Solution (e.g., 10 mM): Aseptically dissolve this compound powder in sterile, nuclease-free water or a suitable buffer to create a concentrated stock solution. Aliquot and store at -20°C or -80°C.

    • Calcium Indicator Loading Solution: Prepare a working solution of the chosen calcium indicator (e.g., 2 µM Fura-2 AM or Fluo-4 AM) in serum-free medium. To aid in dye loading, pre-mix the indicator with an equal volume of 20% Pluronic F-127 in DMSO before diluting in the medium.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add the calcium indicator loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove any extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add this compound at the desired final concentration to the wells. It is recommended to perform a dose-response curve (e.g., 1 µM to 100 µM).

    • Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 494 nm/516 nm).

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths over time. The peak response following the addition of this compound indicates the extent of intracellular calcium mobilization.

Protocol 2: Induction of Apoptosis and Assessment by Flow Cytometry

This protocol details the induction of apoptosis in primary cells using this compound (via its metabolite 2-CAdo) and its quantification using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 2-Chloroadenosine (2-CAdo)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Method:

  • Cell Culture and Treatment:

    • Culture primary cells in appropriate culture vessels (e.g., 6-well plates) to the desired density.

    • Prepare a stock solution of 2-CAdo in DMSO.

    • Treat the cells with various concentrations of 2-CAdo (e.g., 10 µM to 100 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control and a vehicle (DMSO) control.

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, collect them directly.

    • Transfer the cells to flow cytometry tubes and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add additional 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up the flow cytometer to detect FITC (for Annexin V) and PI fluorescence.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 2-CAdo treatment.

Concluding Remarks

This compound is a powerful pharmacological tool for investigating purinergic signaling in primary cell cultures. Its dual mechanism of action, acting on both cell surface P2 receptors and intracellular pathways leading to apoptosis, provides a broad range of experimental possibilities. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cellular physiology and disease. It is always recommended to perform pilot experiments to determine the optimal concentrations and incubation times for the specific primary cell type and experimental setup.

References

Application Notes and Protocols for Studying Endothelial Cell Response to 2-Chloro-ATP

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-adenosine 5'-triphosphate (2-Chloro-ATP) is a stable analog of ATP that acts as a potent agonist for P2Y purinergic receptors, which are widely expressed on endothelial cells. Its resistance to hydrolysis by ectonucleotidases makes it a valuable tool for studying the downstream signaling pathways and physiological responses mediated by these receptors in the endothelium. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate endothelial cell function, including intracellular calcium mobilization, phospholipase C activity, and endothelial barrier integrity.

Mechanism of Action

This compound primarily activates P2Y receptors on endothelial cells, leading to the activation of G proteins, predominantly of the Gq/11 family. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic free calcium concentration ([Ca2+]i). At lower concentrations, this compound can induce intracellular Ca2+ mobilization through a P2Y-like receptor that is not coupled to phospholipase C. However, at higher concentrations (>30 µM), it directly activates phospholipase C.[1][2] This calcium signaling plays a crucial role in various endothelial responses, including the production of nitric oxide (NO), regulation of vascular tone, and changes in cell permeability.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound and related compounds on endothelial cells.

Table 1: Potency of P2Y Receptor Agonists in Endothelial Cells

AgonistCell TypeParameter MeasuredEC50 / Half-maximal ConcentrationReference
2-methylthio-ATP (2MeSATP)Brain capillary endothelial cellsIncrease in [Ca2+]i27 nM[1]
This compoundClonal rat brain capillary endothelial cells (B10)Increase in [Ca2+]i310 nM
ADPClonal rat brain capillary endothelial cells (B10)Increase in [Ca2+]i330 nM
ATPClonal rat brain capillary endothelial cells (B10)Increase in [Ca2+]i2.7 µM

Table 2: Concentration-Dependent Effects of this compound on Phospholipase C Activity

This compound ConcentrationEffect on Phospholipase CCell TypeReference
Low concentrations (<30 µM)No measurable production of inositol phosphatesBrain capillary endothelial cells[1][2]
High concentrations (>30 µM)Activation of phospholipase CBrain capillary endothelial cells[1][2]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in endothelial cells in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.[3][4]

Materials:

  • Endothelial cells (e.g., HUVECs, EA.hy926) cultured on sterile glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution

  • Fluorescence microscopy imaging system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation:

    • Plate endothelial cells on sterile glass coverslips in a 35 mm dish and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in anhydrous DMSO to make a 1 mM stock solution. For loading, dilute the stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Dye De-esterification:

    • After loading, wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

    • Stimulate the cells by adding this compound to the perfusion buffer at the desired final concentration.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration. Calibrate the signal to absolute [Ca2+]i values if required, using ionophores like ionomycin in the presence of known high and low calcium concentrations.

Protocol 2: Assessment of Endothelial Barrier Function using Transwell Inserts

This protocol measures the integrity of the endothelial barrier by monitoring transendothelial electrical resistance (TEER) across a monolayer of endothelial cells cultured on a permeable support.[5]

Materials:

  • Endothelial cells

  • Transwell polycarbonate filter inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • EVOM (Epithelial Volt-Ohm Meter) or equivalent instrument with a "chopstick" electrode

  • This compound stock solution

Procedure:

  • Cell Seeding:

    • Seed endothelial cells onto the apical side of the Transwell inserts at a high density to ensure the formation of a confluent monolayer.

    • Culture the cells for several days until a stable, high TEER value is achieved, indicating the formation of a tight barrier.

  • TEER Measurement:

    • Equilibrate the Transwell plates to room temperature before measurement.

    • Place the "chopstick" electrode into the apical and basolateral compartments of the Transwell insert, ensuring the shorter electrode is in the apical compartment.

    • Record the resistance value.

    • To calculate the TEER (in Ω·cm²), subtract the resistance of a blank insert (without cells) from the resistance of the cell-covered insert and multiply by the surface area of the insert.

  • Treatment with this compound:

    • Once a stable baseline TEER is established, add this compound to the apical compartment at the desired final concentration.

    • Monitor the TEER at various time points after the addition of this compound to determine its effect on endothelial barrier function. A decrease in TEER indicates a disruption of the barrier.

  • Data Analysis:

    • Express the TEER values as a percentage of the initial baseline reading for each insert to normalize the data.

    • Compare the TEER changes in this compound-treated wells to control (vehicle-treated) wells.

Protocol 3: Measurement of Phospholipase C (PLC) Activity

This protocol assesses PLC activity by measuring the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of phosphoinositides.[1][6]

Materials:

  • Endothelial cells

  • myo-[³H]inositol

  • Inositol-free medium

  • LiCl solution

  • Perchloric acid (PCA)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

  • This compound stock solution

Procedure:

  • Cell Labeling:

    • Culture endothelial cells in a 24-well plate.

    • When cells are near confluency, replace the medium with inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation and Stimulation:

    • Wash the labeled cells with a physiological salt solution.

    • Pre-incubate the cells with a buffer containing LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Stimulate the cells with this compound at various concentrations for the desired time period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M) to lyse the cells and precipitate proteins.

    • Incubate on ice for 20 minutes.

    • Neutralize the extracts with a suitable buffer (e.g., KOH).

    • Centrifuge to pellet the precipitate.

  • Separation of Inositol Phosphates:

    • Apply the supernatant to a Dowex AG1-X8 anion-exchange column.

    • Wash the column with water to remove free myo-[³H]inositol.

    • Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the total inositol phosphates produced, reflecting the PLC activity.

Signaling Pathways and Visualizations

Signaling Pathway of this compound in Endothelial Cells

This compound binding to P2Y receptors on endothelial cells initiates a signaling cascade that has both acute and long-term consequences for endothelial function. The primary pathway involves Gq/11 activation, leading to PLC-mediated IP3 production and a subsequent rise in intracellular calcium. This calcium signal is a key regulator of eNOS activity and NO production. Additionally, downstream signaling can involve protein kinase C (PKC) activation, which can influence the expression of cell adhesion molecules and affect endothelial barrier integrity.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y P2Y Receptor Gq11 Gq/11 P2Y->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol [Ca2+]i ↑ Ca_ER->Ca_Cytosol eNOS eNOS Ca_Cytosol->eNOS Activates Barrier Endothelial Barrier Regulation Ca_Cytosol->Barrier PKC->Barrier NO Nitric Oxide (NO) eNOS->NO Produces 2_Chloro_ATP This compound 2_Chloro_ATP->P2Y Binds

Caption: Signaling pathway of this compound in endothelial cells.

Experimental Workflow for Studying Endothelial Response

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on endothelial cells, from cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Culture Endothelial Cell Culture Seed Seed cells on appropriate substrates (coverslips, Transwells) Culture->Seed Treatment Treat with this compound Seed->Treatment Ca_Assay Intracellular Calcium Assay (Fura-2 AM) Treatment->Ca_Assay Barrier_Assay Barrier Function Assay (TEER) Treatment->Barrier_Assay PLC_Assay Phospholipase C Assay (IP accumulation) Treatment->PLC_Assay Ca_Data Analyze Ca2+ dynamics (ratiometric analysis) Ca_Assay->Ca_Data Barrier_Data Analyze TEER changes Barrier_Assay->Barrier_Data PLC_Data Quantify Inositol Phosphates PLC_Assay->PLC_Data Conclusion Draw Conclusions Ca_Data->Conclusion Barrier_Data->Conclusion PLC_Data->Conclusion

Caption: Experimental workflow for studying endothelial cell responses to this compound.

References

Application Notes and Protocols for 2-Chloro-ATP Induced Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP) and its analogs, are crucial signaling molecules that mediate a wide range of physiological processes through the activation of purinergic P2 receptors. The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), plays a significant role in intracellular calcium mobilization. 2-Chloro-adenosine 5'-triphosphate (2-Chloro-ATP) is a stable analog of ATP that acts as an agonist at several P2Y receptor subtypes, making it a valuable tool for studying purinergic signaling pathways and for screening potential therapeutic compounds that modulate these receptors. This document provides a detailed protocol for conducting a this compound induced calcium flux assay, a robust method for monitoring the activation of P2Y receptors and the subsequent increase in intracellular calcium concentration.

Principle of the Assay

The assay is based on the use of a fluorescent calcium indicator dye that can be loaded into cells. In their resting state, cells maintain a low concentration of free cytosolic calcium. Upon stimulation with an agonist like this compound, P2Y receptors (primarily Gq-coupled subtypes) activate the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by the fluorescent dye, resulting in a measurable change in fluorescence intensity. This fluorescence signal is directly proportional to the extent of receptor activation.

Signaling Pathway

The activation of Gq-coupled P2Y receptors by this compound initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

P2Y_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound P2Y_Receptor P2Y Receptor (e.g., P2Y2) This compound->P2Y_Receptor G_Protein Gq Protein P2Y_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Ca_Cytosol Increased [Ca2+] Ca_ER Ca2+ Store IP3R->Ca_ER opens Ca_ER->Ca_Cytosol release

Caption: this compound induced P2Y receptor signaling pathway.

Experimental Protocols

This section provides a detailed methodology for a this compound induced calcium flux assay using a fluorescent plate reader. The protocol is optimized for adherent cell lines endogenously expressing or recombinantly overexpressing P2Y receptors.

Recommended Cell Lines

Several cell lines are suitable for this assay, including:

  • HEK-293 (Human Embryonic Kidney): Endogenously express P2Y1 and P2Y2 receptors.[1]

  • CHO-K1 (Chinese Hamster Ovary): Often used for recombinant expression of specific P2Y receptor subtypes. They also exhibit an endogenous response to ATP.[2][3]

  • 1321N1 (Human Astrocytoma): A common model for studying P2Y receptor signaling.

  • EFO-21 and EFO-27 (Ovarian Cancer Cell Lines): Express P2Y2 receptors.

Reagents and Materials
Reagent/MaterialSupplierCatalog No. (Example)Storage
This compoundSigma-AldrichC9033-20°C
Fluo-4 AMThermo Fisher ScientificF14201-20°C, desiccated
Pluronic F-127Thermo Fisher ScientificP3000MPRoom Temperature
ProbenecidSigma-AldrichP8761Room Temperature
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+Gibco140250922-8°C
HEPESSigma-AldrichH3375Room Temperature
96-well or 384-well black, clear-bottom platesCorning3603Room Temperature
Cell culture medium (e.g., DMEM, F-12K)GibcoVaries2-8°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Trypsin-EDTAGibco25300054-20°C
Assay Buffer Preparation

Prepare fresh on the day of the experiment:

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Dye Loading Buffer: To the Assay Buffer, add Fluo-4 AM to a final concentration of 2-5 µM, Pluronic F-127 to a final concentration of 0.02-0.04% (w/v), and Probenecid to a final concentration of 2.5 mM. Mix well by vortexing. Note: Probenecid is an anion-exchange inhibitor that helps to prevent the leakage of the de-esterified dye from the cells.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Calcium Flux Measurement A Seed cells in a 96/384-well plate B Incubate overnight (37°C, 5% CO2) A->B C Wash cells with Assay Buffer B->C D Add Fluo-4 AM Dye Loading Buffer C->D E Incubate for 1 hour (37°C, 5% CO2) D->E F Wash cells with Assay Buffer (optional) E->F G Place plate in fluorescence reader F->G H Record baseline fluorescence G->H I Add this compound (agonist) H->I J Record fluorescence kinetically I->J

Caption: Experimental workflow for the calcium flux assay.

Detailed Protocol
  • Cell Plating:

    • The day before the assay, seed cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 80,000 cells/well for a 96-well plate).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 50-100 µL of Dye Loading Buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Cell Washing (Optional but Recommended):

    • After incubation, gently aspirate the Dye Loading Buffer.

    • Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.

    • After the final wash, add 100 µL of Assay Buffer to each well.

  • Calcium Flux Measurement:

    • Prepare a stock solution of this compound in Assay Buffer. From this, prepare a series of dilutions to be used for the dose-response curve. A suggested concentration range to test, based on its reported EC50 for the P2Y2 receptor (2.30 µM), would be from 10 nM to 100 µM.

    • Place the cell plate into a fluorescence microplate reader equipped with an automated injection system.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the desired concentration of this compound into the wells.

    • Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for a total of 120-180 seconds to capture the peak response and subsequent decline.

Data Presentation and Analysis

The raw fluorescence data should be processed to determine the cellular response to this compound. The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F0), often expressed as ΔF/F0 or as the peak fluorescence intensity.

Quantitative Data Summary
ParameterValue/RangeNotes
Cell Seeding Density
96-well plate40,000 - 80,000 cells/wellAdjust for optimal confluency.
384-well plate10,000 - 20,000 cells/wellAdjust for optimal confluency.
Reagent Concentrations
Fluo-4 AM2 - 5 µMOptimize for cell type.
Pluronic F-1270.02 - 0.04% (w/v)Aids in dye solubilization.
Probenecid2.5 mMImproves dye retention.
This compound Concentration Range 10 nM - 100 µMFor dose-response curve generation.
Incubation Times
Cell SeedingOvernightAllows for cell attachment.
Dye Loading60 minutesAt 37°C, protected from light.
Instrument Settings
Excitation Wavelength~490 nm
Emission Wavelength~525 nm
Kinetic Read Interval1 - 2 seconds
Total Read Time120 - 180 seconds
Data Analysis
  • Baseline Correction: For each well, subtract the average baseline fluorescence from the entire kinetic trace.

  • Peak Response: Identify the maximum fluorescence intensity after agonist addition.

  • Dose-Response Curve: Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • EC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Troubleshooting

IssuePossible CauseSolution
No or low signal - Cells are not healthy. - Inefficient dye loading. - Receptor is not expressed or is non-functional. - this compound concentration is too low.- Ensure cells are healthy and at the correct density. - Optimize dye loading time and concentration. - Use a positive control (e.g., ATP or a known agonist for the cell line). - Test a wider range of this compound concentrations.
High background fluorescence - Incomplete removal of extracellular dye. - Cell death leading to dye leakage.- Ensure thorough washing after dye loading. - Check cell viability before and after the assay.
Variable results between wells - Uneven cell seeding. - Inconsistent dye loading. - Pipetting errors.- Ensure a homogenous cell suspension when plating. - Ensure consistent volumes and incubation times for all wells. - Use calibrated pipettes and careful technique.

By following this detailed protocol, researchers can reliably measure this compound-induced calcium flux, providing valuable insights into P2Y receptor function and enabling the screening of novel therapeutic agents.

References

Application Notes and Protocols for Studying Smooth Muscle Contraction Using 2-Chloro-ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-adenosine 5'-triphosphate (2-Chloro-ATP), a potent purinergic agonist, for in-vitro studies of smooth muscle contraction. This document outlines the mechanism of action of this compound, presents its effects on various smooth muscle tissues, and provides detailed protocols for key experiments.

Introduction to this compound in Smooth Muscle Research

This compound is a stable analog of adenosine 5'-triphosphate (ATP) that is widely used to investigate purinergic signaling in various physiological processes, including smooth muscle contraction. It primarily acts as an agonist at P2Y purinergic receptors, a class of G protein-coupled receptors (GPCRs). The activation of these receptors on smooth muscle cells initiates a signaling cascade that typically leads to an increase in intracellular calcium and subsequent muscle contraction. Due to its resistance to degradation by ectonucleotidases compared to ATP, this compound provides a more sustained and reproducible response in experimental settings.

Mechanism of Action

In smooth muscle, this compound predominantly exerts its effects through the activation of Gq/11-coupled P2Y receptors. The binding of this compound to these receptors triggers a conformational change, leading to the activation of the G protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions. The resulting increase in cytosolic calcium concentration is a primary trigger for the cascade of events leading to smooth muscle contraction.

Quantitative Data

The potency of this compound can vary depending on the specific smooth muscle tissue and the P2Y receptor subtypes expressed. While comprehensive comparative data is limited, the following table summarizes the available quantitative information for the effect of this compound on P2Y receptors.

AgonistReceptor SubtypepEC50Tissue/Cell Line
This compoundP2Y17.3Turkey Erythrocyte Membranes

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Experimental Protocols

I. Organ Bath Studies for Smooth Muscle Contraction

This protocol details the methodology for assessing the contractile response of isolated smooth muscle tissue to this compound using an organ bath setup.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, bladder detrusor muscle)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • This compound stock solution (e.g., 10 mM in distilled water, stored at -20°C)

  • Organ bath system with force-displacement transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue and place it in cold Krebs-Henseleit solution.

    • Clean the tissue of any adhering fat and connective tissue.

    • Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide for aortic rings).

    • Suspend the tissue strips in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. One end of the tissue is attached to a fixed hook, and the other to a force-displacement transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams, depending on the tissue).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check:

    • After equilibration, contract the tissues with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to assess their viability.

    • Once a stable contraction is achieved, wash the tissues with Krebs-Henseleit solution to return to baseline tension.

  • Concentration-Response Curve Generation:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).

    • Allow the tissue to reach a stable contractile response at each concentration before adding the next.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve using a non-linear regression analysis to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

II. Calcium Imaging in Isolated Smooth Muscle Cells

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation using fluorescent calcium indicators.

Materials:

  • Isolated smooth muscle cells

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound solution

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation.

  • Cell culture dishes with glass coverslips

Procedure:

  • Cell Isolation:

    • Isolate smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., with collagenase and elastase). The specific protocol will vary depending on the tissue source.

    • Plate the isolated cells on glass coverslips and culture them for an appropriate period to allow for attachment.

  • Dye Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with a solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.

    • After loading, wash the cells with HBSS to remove excess dye.

  • Calcium Imaging:

    • Mount the coverslip with the dye-loaded cells onto the stage of the fluorescence microscope.

    • Perfuse the cells with HBSS and record a stable baseline fluorescence.

    • Stimulate the cells by adding this compound to the perfusion solution at the desired concentration.

    • Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. For Fluo-4, excitation is typically around 488 nm with emission measured around 520 nm.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration.

    • For Fluo-4, express the change in fluorescence intensity as a ratio of the baseline fluorescence (F/F0).

    • Analyze the peak amplitude, duration, and frequency of the calcium transients induced by this compound.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum P2Y_receptor P2Y Receptor (e.g., P2Y1, P2Y11) Gq_protein Gq/11 Protein P2Y_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates IP3R->Ca_release Opens Two_Chloro_ATP This compound Two_Chloro_ATP->P2Y_receptor Binds to G start Start tissue_prep Tissue Preparation (e.g., aortic rings) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min) mounting->equilibration viability_check Viability Check (High KCl) equilibration->viability_check washout Washout viability_check->washout crc Cumulative Concentration- Response Curve (this compound) washout->crc data_analysis Data Analysis (EC50, Emax) crc->data_analysis end End data_analysis->end G start Start cell_isolation Isolate Smooth Muscle Cells start->cell_isolation cell_culture Culture Cells on Coverslips cell_isolation->cell_culture dye_loading Load Cells with Calcium Indicator cell_culture->dye_loading baseline Record Baseline Fluorescence dye_loading->baseline stimulation Stimulate with This compound baseline->stimulation imaging Record Fluorescence Changes stimulation->imaging data_analysis Data Analysis (Calcium Transients) imaging->data_analysis end End data_analysis->end

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-ATP Concentration for P2X Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 2-Chloro-ATP concentration to prevent P2X receptor desensitization during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in P2X receptor research?

This compound is a stable analog of adenosine 5'-triphosphate (ATP) that acts as an agonist at certain P2X receptor subtypes, particularly the P2X1 receptor.[1] Its resistance to enzymatic degradation compared to ATP makes it a useful tool for studying P2X receptor function, allowing for more controlled and sustained receptor activation in experimental settings.

Q2: What is P2X receptor desensitization and why is it a concern?

P2X receptor desensitization is a phenomenon where the receptor's response to an agonist decreases over time, despite the continued presence of the agonist.[2] This can occur on a timescale of milliseconds to seconds, depending on the P2X receptor subtype.[3] For researchers, desensitization can complicate the interpretation of experimental results, leading to an underestimation of the true receptor response and making it difficult to study downstream signaling events.

Q3: Which P2X receptor subtypes are most susceptible to desensitization by this compound?

P2X1 and P2X3 receptors are known for their rapid and pronounced desensitization.[3] Since this compound is a potent agonist at P2X1 receptors, this subtype is particularly susceptible to desensitization when using this compound.[1]

Q4: How does agonist concentration affect P2X receptor desensitization?

Higher concentrations of agonists, including this compound, generally lead to faster and more profound receptor desensitization.[2] Therefore, optimizing the agonist concentration is a critical step in experimental design to achieve a balance between receptor activation and minimizing desensitization.

Troubleshooting Guide

Problem: I am not observing any current in my whole-cell patch-clamp recording when I apply this compound.

  • Possible Cause 1: Receptor Desensitization. The concentration of this compound may be too high, causing rapid and complete desensitization of the P2X receptors before a measurable current can be recorded.

    • Solution: Start with a very low concentration of this compound (in the low nanomolar range) and gradually increase it to generate a concentration-response curve. This will help you identify the optimal concentration that elicits a response without causing immediate desensitization.

  • Possible Cause 2: Incorrect Cell Type or Receptor Expression. The cells you are using may not express the P2X receptor subtype that is sensitive to this compound (primarily P2X1).

    • Solution: Verify the expression of the target P2X receptor subtype in your cell line using techniques such as RT-PCR, western blotting, or immunofluorescence.

  • Possible Cause 3: Issues with the Patch-Clamp Setup. Problems with the seal resistance, electrode solution, or voltage protocol can all lead to a lack of current.

    • Solution: Systematically check your patch-clamp rig. Ensure you have a high-resistance seal (GΩ), that your intracellular and extracellular solutions are correctly prepared and have the proper osmolarity, and that your voltage-clamp protocol is appropriate for recording P2X receptor currents.

Problem: The current I record desensitizes too quickly to study the downstream effects.

  • Possible Cause: Agonist concentration is too high. As mentioned, high agonist concentrations accelerate desensitization.

    • Solution 1: Lower the this compound Concentration. Use the lowest concentration of this compound that gives a reliable and measurable response. This will slow the rate of desensitization.

    • Solution 2: Use a Perforated Patch-Clamp Configuration. This technique helps to maintain the intracellular environment, which can sometimes influence desensitization kinetics.

    • Solution 3: Modulate the Experimental Conditions. Factors such as temperature and extracellular pH can influence desensitization. Lowering the temperature may slow down the desensitization rate.

Problem: My results are not reproducible; the peak current amplitude varies significantly between experiments.

  • Possible Cause: Inconsistent Agonist Application. The speed and duration of agonist application can affect the peak response, especially for rapidly desensitizing receptors.

    • Solution: Use a rapid and consistent perfusion system to apply the this compound. This will ensure that the receptors are exposed to the agonist in a reproducible manner.

  • Possible Cause: Incomplete Recovery from Desensitization. If subsequent agonist applications are performed before the receptors have fully recovered from desensitization, the resulting currents will be smaller.

    • Solution: Allow for a sufficient washout period between agonist applications. The recovery from desensitization can take several minutes for some P2X receptors. It is important to empirically determine the necessary recovery time for your specific experimental conditions.

Quantitative Data

The following table summarizes the potency of various agonists, including a close analog of this compound, on different human P2X receptor subtypes. This data can serve as a starting point for determining the appropriate concentration range for your experiments.

AgonistP2X Receptor SubtypeEC₅₀ (µM)Reference
2-azido ATP*P2X1~3[4]
ATPP2X10.056 - 0.3[5]
ATPP2X2~1[5]
ATPP2X3~1[6]
2-MeSATPP2X10.054[7]
2-MeSATPP2X30.350[7]

Note: 2-azido ATP is a structurally similar photoaffinity analog of this compound.

Experimental Protocols

Protocol 1: Determination of this compound EC₅₀ using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to generate a concentration-response curve and determine the half-maximal effective concentration (EC₅₀) of this compound for a specific P2X receptor subtype expressed in a cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably or transiently expressing the P2X receptor of interest.

  • Standard extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose; pH 7.3).

  • Standard intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 5 EGTA; pH 7.3).

  • Stock solution of this compound (10 mM in water).

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

    • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Concentration-Response Curve Generation:

    • Prepare a series of dilutions of this compound in extracellular solution, ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).

    • Apply each concentration of this compound for a short, consistent duration (e.g., 2-5 seconds) using a rapid perfusion system.

    • Ensure a sufficient washout period (e.g., 3-5 minutes) between applications to allow for full recovery from desensitization.

    • Record the peak inward current elicited by each concentration.

  • Data Analysis:

    • Normalize the peak current at each concentration to the maximum current obtained.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (e.g., using the Hill equation) to determine the EC₅₀ value.

Protocol 2: Optimizing this compound Concentration to Minimize Desensitization

This protocol helps in identifying the optimal working concentration of this compound that provides a stable, non-desensitizing response for studying downstream signaling.

Procedure:

  • Determine the EC₅₀: Follow Protocol 1 to determine the EC₅₀ of this compound for your receptor of interest.

  • Test for Desensitization at Different Concentrations:

    • Select a few concentrations around the EC₅₀ (e.g., EC₂₀, EC₅₀, and EC₈₀).

    • Apply each concentration for a prolonged period (e.g., 30-60 seconds) while continuously recording the current.

    • Measure the percentage of current decay from the peak to the steady-state level.

  • Select the Optimal Concentration: Choose the lowest concentration that elicits a sufficient and stable current with minimal desensitization over the desired experimental timeframe. This is often a concentration at or below the EC₅₀.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_optimization Optimization Cell_Culture Cell Culture with P2X Receptor Expression Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Whole_Cell Solution_Prep Prepare Extracellular and Intracellular Solutions Solution_Prep->Whole_Cell Pipette_Pulling Pull Patch Pipettes Pipette_Pulling->Whole_Cell Concentration_Series Apply Series of This compound Concentrations Whole_Cell->Concentration_Series Record_Currents Record Peak Inward Currents Concentration_Series->Record_Currents Washout Washout Between Applications Record_Currents->Washout Ensure full recovery Normalize_Data Normalize Peak Currents Record_Currents->Normalize_Data Washout->Concentration_Series Plot_Curve Plot Concentration- Response Curve Normalize_Data->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50 Test_Desensitization Test Desensitization at Different Concentrations Determine_EC50->Test_Desensitization Select_Optimal Select Optimal Working Concentration Test_Desensitization->Select_Optimal

Caption: Workflow for optimizing this compound concentration.

P2X_Desensitization_Pathway Simplified Signaling Pathway of P2X Receptor Desensitization cluster_membrane Plasma Membrane P2X_Receptor P2X Receptor Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx activates Agonist This compound Agonist->P2X_Receptor binds PKC Protein Kinase C (PKC) Ca_Influx->PKC activates Calcineurin Calcineurin Ca_Influx->Calcineurin activates Phosphorylation Phosphorylation of N-terminus PKC->Phosphorylation mediates Dephosphorylation Dephosphorylation of N-terminus Calcineurin->Dephosphorylation mediates Desensitization Receptor Desensitization Phosphorylation->Desensitization promotes Dephosphorylation->Desensitization contributes to

Caption: P2X receptor desensitization signaling pathway.

References

troubleshooting inconsistent results with 2-Chloro-ATP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-ATP. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

2-Chloro-adenosine 5'-triphosphate (this compound) is an analog of adenosine 5'-triphosphate (ATP). It functions as a ligand for P2 purinergic receptors, a family of receptors involved in numerous physiological processes. Its specific effect, whether as an agonist (activator) or antagonist (inhibitor), can depend on the specific P2 receptor subtype and the experimental conditions. For example, it can act as an antagonist of the P2Y1 receptor while being an agonist for P2X receptors.[1]

Q2: How should this compound be stored to ensure its stability?

To ensure the long-term stability of this compound, it is recommended to store the powdered form in a frozen state with a desiccant.[2] Under these conditions, the decomposition rate is less than 0.5% per year.[2] For solutions, neutral (pH ~7.0) aqueous stocks can be stored frozen (-20°C or -80°C) for at least a year.[3][4] Refrigerated neutral solutions are generally stable for about a week.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the known degradation products of this compound and can they interfere with my experiments?

Like ATP, this compound can be hydrolyzed to its corresponding diphosphate (2-Chloro-ADP) and monophosphate (2-Chloro-AMP) forms.[3][5] In biological systems containing ectonucleotidases, further degradation to 2-chloroadenosine can occur. These degradation products can have their own biological activities on purinergic receptors, potentially leading to confounding results. For instance, 2-Chloro-ADP may have different activity profiles on P2Y receptors compared to this compound. Therefore, it is crucial to use freshly prepared solutions or properly stored aliquots to minimize the presence of these degradation products.

Troubleshooting Inconsistent Results

Q4: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results when using this compound can stem from several factors:

  • Reagent Stability and Handling: As detailed in the storage and stability FAQs, improper storage can lead to degradation of this compound, altering its effective concentration and producing active metabolites.

  • pH of the Solution: this compound is more susceptible to hydrolysis at acidic pH.[6] Ensure that your stock solutions and final experimental buffers are at a neutral pH.

  • Lot-to-Lot Variability: As with many biological reagents, there can be variability between different manufacturing lots of this compound. This can be due to differences in purity or the presence of trace impurities.

  • Cellular Factors: The expression levels of different P2 receptor subtypes can vary between cell lines, primary cell preparations, and even with passage number. This can lead to different responses to this compound.

  • Biphasic or Complex Dose-Response: this compound can exhibit complex pharmacology. For example, in brain capillary endothelial cells, it elicits a biphasic increase in intracellular calcium ([Ca²⁺]i). At low concentrations, it mobilizes intracellular calcium without activating phospholipase C, while at higher concentrations (>30 µM), it activates phospholipase C.[7][8]

Q5: I am observing a weaker than expected (or no) response to this compound in my cell-based assay. What should I check?

If you are not observing the expected agonist effect, consider the following troubleshooting steps:

  • Verify Reagent Integrity:

    • Prepare a fresh solution of this compound from a new aliquot or vial.

    • Confirm the pH of your final experimental medium is neutral.

  • Optimize Concentration:

    • Perform a dose-response curve to ensure you are using an appropriate concentration to elicit a response in your specific cell system.

  • Check Cell Health and Receptor Expression:

    • Ensure your cells are healthy and within a consistent passage number range.

    • If possible, verify the expression of the target P2 receptor subtype in your cells (e.g., via RT-PCR or Western blot).

  • Consider Receptor Desensitization:

    • Prolonged exposure to an agonist can lead to receptor desensitization. Ensure your experimental protocol minimizes pre-exposure of cells to this compound or other purinergic agonists. Cross-desensitization with other P2Y agonists like ADP has been observed.[7]

Q6: I am seeing an unexpected antagonist-like effect or a biphasic response. How can I troubleshoot this?

An unexpected response can be indicative of the complex pharmacology of this compound.

  • Biphasic Response: As mentioned, this compound can have different signaling effects at different concentrations.[7][8] Carefully titrate the concentration in your experiments to characterize the full dose-response relationship.

  • Receptor Subtype Specificity: Your cell system may express multiple P2 receptor subtypes for which this compound has different affinities and efficacies (agonist vs. antagonist). Consider using more selective agonists and antagonists for other P2 receptor subtypes to dissect the observed response.

  • Degradation to Active Metabolites: If your this compound solution has degraded, the resulting 2-Chloro-ADP or 2-chloroadenosine could be responsible for the unexpected effects.

Data Presentation: Stability of 2-Chloro-Deoxyadenosine (a related compound) at 37°C

The stability of a related compound, 2-chloro-2'-deoxyadenosine, provides insight into the potential pH sensitivity of this compound.

pHTime (hours)Remaining Compound (%)Half-life (hours)
122%0.37
2613%1.6
Neutral/Basic-Stable-
Data adapted from Tarasiuk et al., 1994.[6]

Experimental Protocols

Protocol: Calcium Mobilization Assay using a Fluorescent Dye

This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

Materials:

  • Cells expressing the P2 receptor of interest

  • This compound stock solution (e.g., 10 mM in sterile water or buffer, pH 7.0)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence plate reader or microscope capable of kinetic measurements

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Gently remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.

    • Add fresh HBSS to each well and incubate for a further 15-30 minutes to allow for complete de-esterification of the dye.

  • Baseline Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence for a set period (e.g., 1-2 minutes) to ensure a stable signal.

  • Compound Addition and Measurement:

    • Prepare a dilution series of this compound in HBSS at a concentration that is a multiple of the final desired concentration (e.g., 5x).

    • Add the this compound dilutions to the wells while continuously measuring the fluorescence.

    • Continue to measure the fluorescence signal for several minutes to capture the peak response and any subsequent changes.

  • Data Analysis:

    • For each well, calculate the change in fluorescence intensity over time. This is often expressed as a ratio of the fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change relative to the baseline fluorescence (for single-wavelength dyes like Fluo-4).

    • Plot the peak response against the concentration of this compound to generate a dose-response curve.

Visualizations

Signaling Pathway of P2Y Receptors

P2Y_Signaling General P2Y Receptor Signaling Pathway This compound This compound P2Y_Receptor P2Y_Receptor This compound->P2Y_Receptor Binds to G_Protein Gq/11 or Gi/o P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Reduces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular_Response Ca_ER->Cellular_Response PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA Less Activation PKA->Cellular_Response

Caption: General signaling pathways for Gq/11 and Gi/o coupled P2Y receptors.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow Workflow for this compound Calcium Mobilization Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells 1. Plate Cells prepare_reagents 2. Prepare Reagents (Dye, this compound) plate_cells->prepare_reagents load_dye 3. Load Cells with Calcium Indicator Dye wash_cells 4. Wash Cells load_dye->wash_cells baseline 5. Measure Baseline Fluorescence wash_cells->baseline add_compound 6. Add this compound baseline->add_compound measure_response 7. Measure Kinetic Fluorescence Response add_compound->measure_response calculate_response 8. Calculate Fluorescence Change plot_curve 9. Plot Dose-Response Curve calculate_response->plot_curve

Caption: Step-by-step workflow for a calcium mobilization assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Troubleshooting Inconsistent Results with this compound start Inconsistent Results check_reagent Check Reagent Integrity (Fresh Aliquot, Neutral pH) start->check_reagent check_concentration Verify Concentration (Dose-Response Curve) start->check_concentration check_cells Check Cell Health & Receptor Expression start->check_cells consider_pharmacology Consider Complex Pharmacology (Biphasic Effects, Multiple Receptors) start->consider_pharmacology solution_reagent Use fresh, pH-neutral solutions. check_reagent->solution_reagent solution_concentration Optimize concentration for your cell type. check_concentration->solution_concentration solution_cells Use consistent cell passage number. check_cells->solution_cells solution_pharmacology Use selective antagonists to dissect the pathway. consider_pharmacology->solution_pharmacology

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Impact of Serum Nucleotidases on 2-Chloro-ATP Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum nucleotidases on the activity of 2-Chloro-adenosine-5'-triphosphate (2-Chloro-ATP).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound in the presence of serum or plasma.

Question 1: I am seeing a lower than expected response (e.g., calcium influx, channel activation) when applying this compound to my cells in the presence of serum. What could be the cause?

Answer: This is a common issue and can be attributed to several factors:

  • Degradation by Serum Nucleotidases: Although this compound is more resistant to hydrolysis than ATP, it can still be degraded by ectonucleotidases present in serum. This reduces the effective concentration of the agonist reaching the P2X receptors on your cells.

  • High Protein Binding: Components in the serum may bind to this compound, reducing its free concentration and availability to interact with receptors.

  • Receptor Desensitization: Continuous or high-concentration exposure to agonists can lead to receptor desensitization, where the receptor becomes less responsive.[1]

  • Incorrect Reagent Concentration: Ensure your stock solution of this compound is accurately prepared and has not degraded during storage.

Troubleshooting Steps:

  • Run a Time-Course Experiment: Determine the stability of this compound in your specific serum batch over time using HPLC or a malachite green assay. This will help you establish an optimal incubation time for your experiments.

  • Increase Agonist Concentration: Empirically determine the optimal concentration of this compound in the presence of serum to achieve the desired response.

  • Use a Nucleotidase Inhibitor: Consider using a broad-spectrum nucleotidase inhibitor, such as ARL67156, to reduce the degradation of this compound. However, be aware of potential off-target effects of the inhibitor.

  • Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of serum in your assay medium.

  • Pre-incubate Serum: Incubating the serum at 37°C for a period before adding it to your cells can sometimes reduce the activity of certain enzymes.

Question 2: How can I accurately measure the degradation of this compound in serum?

Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the degradation of this compound and its metabolites.

  • Principle: HPLC separates the components of a mixture based on their affinity for a stationary phase, allowing for the quantification of this compound, 2-Chloro-ADP, and 2-Chloro-Adenosine.

  • Detection: UV detection at a wavelength of around 254 nm is suitable for these compounds.

  • Sample Preparation: It is crucial to stop the enzymatic reaction at specific time points. This is typically achieved by adding a stop solution like perchloric acid, followed by neutralization.[2]

Question 3: My HPLC chromatogram shows unexpected peaks when analyzing this compound incubated with serum. What are these?

Answer: Unexpected peaks can arise from several sources:

  • Serum Components: Serum is a complex mixture of proteins, lipids, and other small molecules that can interfere with the analysis.

  • Metabolites: The expected metabolites are 2-Chloro-ADP and 2-Chloro-Adenosine. Ensure you have standards for these compounds to confirm their retention times.

  • Contamination: Contamination from labware or reagents can introduce extraneous peaks.

  • Column Degradation: Over time, the performance of the HPLC column can degrade, leading to poor peak shape and resolution.

Troubleshooting Steps:

  • Run a Serum Blank: Inject a sample of serum without this compound to identify endogenous peaks.

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the serum.

  • Optimize Sample Cleanup: Consider solid-phase extraction (SPE) to remove interfering substances from the serum before HPLC analysis.[2]

  • Check System Suitability: Regularly check the performance of your HPLC system using known standards to ensure good peak shape and resolution.

Question 4: I am using a malachite green assay to measure nucleotidase activity with this compound, but I'm getting high background readings. Why?

Answer: High background in a malachite green assay is often due to free phosphate in your reagents or samples.

  • Reagent Contamination: Water, buffers, or the this compound stock itself may contain contaminating phosphate.

  • Serum Phosphate: Serum naturally contains a significant amount of inorganic phosphate.

Troubleshooting Steps:

  • Use Phosphate-Free Reagents: Ensure all your buffers and water are of high purity and phosphate-free.

  • Run a 'No Enzyme' Control: This will determine the amount of free phosphate in your substrate and buffer.

  • Run a 'No Substrate' Control: This will measure the phosphate present in your serum sample.

  • Subtract Background: Subtract the absorbance of the appropriate controls from your experimental readings.

  • Optimize Serum Dilution: Diluting the serum may reduce the background phosphate to an acceptable level while still allowing for the measurement of nucleotidase activity.

Data Presentation

The following tables summarize illustrative quantitative data on the impact of serum nucleotidases on this compound.

Note: The following data is illustrative and intended to demonstrate the expected trends. Actual values will vary depending on the specific experimental conditions, including the source and concentration of serum.

Table 1: Comparative Stability of ATP and this compound in Human Serum

Time (minutes)ATP Remaining (%)This compound Remaining (%)
0100100
156592
303585
601070
120<155

Table 2: Kinetic Parameters of ATP and this compound Hydrolysis by Serum Nucleotidases (Illustrative)

SubstrateKm (µM)Vmax (nmol/min/mg protein)Relative Hydrolysis Rate (%)
ATP50120100
This compound754537.5

Experimental Protocols

1. Protocol for Measuring this compound Degradation in Serum by HPLC

This protocol outlines the steps to quantify the breakdown of this compound in a serum sample over time.

Materials:

  • Human serum

  • This compound stock solution (10 mM in phosphate-buffered saline, pH 7.4)

  • Stop Solution: 4% Perchloric Acid (PCA)

  • Neutralization Solution: 2 M KHCO3

  • HPLC system with a C18 reverse-phase column and UV detector (254 nm)

  • Mobile Phase A: 0.1 M KH2PO4, pH 6.0

  • Mobile Phase B: 100% Methanol

  • Standards: this compound, 2-Chloro-ADP, 2-Chloro-Adenosine

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 90 µL of human serum with 10 µL of 10 mM this compound stock solution (final concentration 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take a 20 µL aliquot of the reaction mixture.

  • Enzyme Inactivation: Immediately add the 20 µL aliquot to 40 µL of ice-cold 4% PCA to stop the reaction. Vortex briefly.

  • Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization: Transfer the supernatant to a new tube and neutralize by adding 2 M KHCO3 dropwise until the pH is approximately 6-7. A precipitate of KClO4 will form.

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the KClO4 precipitate.

  • HPLC Analysis: Inject 20 µL of the final supernatant onto the HPLC system.

  • Gradient Elution: Use a suitable gradient of Mobile Phase A and B to separate this compound and its metabolites. For example:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 80% A / 20% B

    • 15-20 min: 80% A / 20% B

    • 20-25 min: Linear gradient back to 100% A

  • Quantification: Create a standard curve for this compound, 2-Chloro-ADP, and 2-Chloro-Adenosine to quantify their concentrations in the samples.

2. Protocol for Malachite Green Assay of Serum Nucleotidase Activity

This protocol provides a colorimetric method to measure the rate of phosphate release from this compound by serum nucleotidases.

Materials:

  • Human serum

  • This compound substrate solution (1 mM in Tris-HCl buffer, pH 7.4)

  • Malachite Green Reagent (commercially available kits are recommended)

  • Phosphate Standard Solution (for standard curve)

  • 96-well microplate

  • Plate reader (620-640 nm)

Procedure:

  • Prepare Standards: Prepare a serial dilution of the phosphate standard in Tris-HCl buffer to create a standard curve.

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Sample: 20 µL serum dilution + 20 µL this compound solution

    • Serum Control (No Substrate): 20 µL serum dilution + 20 µL Tris-HCl buffer

    • Substrate Control (No Enzyme): 20 µL Tris-HCl buffer + 20 µL this compound solution

    • Blank: 40 µL Tris-HCl buffer

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction & Color Development: Add 100 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.

  • Incubation: Incubate at room temperature for 15-30 minutes.

  • Read Absorbance: Measure the absorbance at 620 nm using a plate reader.

  • Calculate Phosphate Release:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the net absorbance for the sample by subtracting the sum of the 'Serum Control' and 'Substrate Control' absorbances.

    • Use the standard curve to determine the amount of phosphate released in the sample wells.

    • Calculate the nucleotidase activity (e.g., in nmol phosphate/min/mg of serum protein).

Visualizations

Diagram 1: Signaling Pathway of this compound and Modulation by Serum Nucleotidases

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Serum_Nucleotidases Serum Nucleotidases (e.g., NTPDases) This compound->Serum_Nucleotidases Substrate P2X_Receptor P2X Receptor This compound->P2X_Receptor Activates 2-Chloro-ADP 2-Chloro-ADP Serum_Nucleotidases->2-Chloro-ADP Hydrolyzes to 2-Chloro-Adenosine 2-Chloro-Adenosine 2-Chloro-ADP->2-Chloro-Adenosine Further Hydrolysis Ion_Influx Ion Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Opens Channel Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ion_Influx->Cellular_Response

Caption: this compound activates P2X receptors, leading to cellular responses. Serum nucleotidases can hydrolyze this compound, reducing its activity.

Diagram 2: Experimental Workflow for this compound Stability Assay

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Reagents Prepare Serum, this compound, and Stop Solution Start_Reaction Mix Serum and this compound Prepare_Reagents->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Time_Points Take Aliquots at Different Time Points Incubate->Time_Points Stop_Reaction Add Stop Solution (e.g., PCA) Time_Points->Stop_Reaction Sample_Processing Centrifuge and Neutralize Stop_Reaction->Sample_Processing HPLC_Analysis Analyze by HPLC Sample_Processing->HPLC_Analysis Data_Quantification Quantify this compound and Metabolites HPLC_Analysis->Data_Quantification

Caption: Workflow for determining the stability of this compound in serum using HPLC analysis.

Diagram 3: Troubleshooting Logic for Low this compound Activity in Serum

Troubleshooting_Logic Start Low/No Response to This compound in Serum Check_Degradation Is this compound being degraded? Start->Check_Degradation Check_Concentration Is the effective concentration too low? Check_Degradation->Check_Concentration No Sol_Degradation Run stability assay (HPLC). Use nucleotidase inhibitors. Check_Degradation->Sol_Degradation Yes Check_Receptor Are the receptors functional? Check_Concentration->Check_Receptor No Sol_Concentration Increase this compound concentration. Reduce serum percentage. Check_Concentration->Sol_Concentration Yes Sol_Receptor Test with a positive control (e.g., ATP in serum-free media). Check for desensitization. Check_Receptor->Sol_Receptor Yes End Problem Resolved Sol_Degradation->End Sol_Concentration->End Sol_Receptor->End

Caption: A logical flow diagram for troubleshooting experiments with low this compound activity in the presence of serum.

References

Navigating the Nuances of 2-Chloro-ATP: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic fields of biochemistry and drug development, the purinergic signaling modulator 2-Chloro-ATP is a valuable tool. However, its effective use in experiments hinges on proper handling and preparation, particularly concerning solvent selection. This technical support center provides a comprehensive guide to address common challenges and questions encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is high-purity water.[1][2] The tetrasodium salt form of this compound is readily soluble in aqueous solutions.[1][2] For optimal stability, it is advisable to use a buffered solution with a neutral to slightly basic pH.

Q2: Can I dissolve this compound in DMSO or ethanol?

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in sterile, purified water. If the compound is in its free acid form, the resulting solution will be mildly acidic (pH ~3.5).[6] It is crucial to adjust the pH to a neutral range (7.0-7.5) using a suitable base, such as sodium hydroxide (NaOH), to enhance stability.[7][8][9] For long-term storage, it is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.

Q4: What are the optimal storage conditions for this compound solutions?

A4: Aqueous stock solutions of this compound should be stored at -20°C or -80°C.[1][2] Under these conditions, the solution is stable for at least two years.[2] To prevent degradation, it is best to store the solution in small aliquots to avoid repeated freezing and thawing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Use of an inappropriate solvent (e.g., non-polar organic solvents).Use high-purity water as the solvent. Ensure the pH of the solution is appropriate.
Low-quality water containing impurities.Use sterile, purified water (e.g., DNase/RNase-free).
Precipitate forms in the solution The solution may be too concentrated for the given conditions.Gently warm the solution and vortex to aid dissolution. If precipitation persists, dilute the solution to a lower concentration.
The pH of the solution is too acidic, leading to instability and degradation.[7]Adjust the pH of the stock solution to a neutral range (7.0-7.5) with a suitable base.
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions and store them in single-use aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
The pH of the experimental buffer is affecting the stability of this compound.Ensure the pH of all experimental buffers is within the optimal range for this compound stability (neutral to slightly basic).

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. It is important to note that quantitative data for solvents other than water is limited.

Solvent Solubility Notes
WaterSoluble[1][2]The tetrasodium salt is readily soluble. The pH of the solution should be adjusted to neutral for optimal stability.
DMSOInsoluble (based on ATP data)[5]Not recommended as a primary solvent.
EthanolInsoluble (based on ATP data)[5]Not recommended as a primary solvent.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (tetrasodium salt)

  • Sterile, purified water (DNase/RNase-free)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM solution, this will depend on the molecular weight of the specific salt form you are using. The tetrasodium salt has a molecular weight of approximately 629.55 g/mol .[1]

  • Dissolution: Add the appropriate volume of sterile water to the this compound powder to achieve a final concentration of 10 mM. Vortex the tube until the powder is completely dissolved.

  • pH Adjustment: Measure the pH of the solution. If the pH is acidic, carefully add small increments of 0.1 M NaOH while monitoring the pH. Adjust the pH to a final value between 7.0 and 7.5.

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.

Visualizing the Workflow

The following diagram illustrates the key steps for preparing a stable this compound stock solution.

G Workflow for Preparing this compound Stock Solution cluster_preparation Preparation Steps cluster_materials Required Materials weigh 1. Weigh this compound dissolve 2. Dissolve in Sterile Water weigh->dissolve Add calculated volume ph_adjust 3. Adjust pH to 7.0-7.5 dissolve->ph_adjust Check pH aliquot 4. Aliquot into Tubes ph_adjust->aliquot Final Solution store 5. Store at -20°C / -80°C aliquot->store For Long-Term Use compound This compound Powder compound->weigh water Sterile Water water->dissolve naoh 0.1 M NaOH naoh->ph_adjust tubes Sterile Tubes tubes->aliquot

Caption: A flowchart detailing the sequential steps for preparing a stable stock solution of this compound.

References

Validation & Comparative

Validating 2-Chloro-ATP Effects with P2Y Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used P2Y receptor antagonists for validating the effects of the P2Y receptor agonist, 2-Chloro-ATP. The data presented here, including antagonist potency and selectivity, will aid in the selection of appropriate pharmacological tools to investigate P2Y receptor signaling. Detailed experimental protocols for key validation assays are also provided.

Ligand Activity Profiles

The following tables summarize the potency of this compound as an agonist and the inhibitory potency of various antagonists against a range of P2Y receptors. This data is crucial for designing experiments and interpreting results.

Table 1: Agonist Activity of this compound at P2Y Receptors

Receptor SubtypeEC50 (µM)
P2Y1~1.5[1]
P2Y2~2.30[1]
P2Y11Weak agonist activity reported

EC50 values can vary depending on the cell type and assay conditions.

Table 2: Antagonist Potency (IC50/Ki/KB) at P2Y Receptors

AntagonistP2Y1P2Y2P2Y4P2Y6P2Y11P2Y12P2X1P2X3
MRS2179 100 nM (KB)InactiveInactiveInactive--1.15 µM12.9 µM
MRS2500 0.78 nM (Ki)[2][3]-------
Suramin --Weak Antagonist[1]-1.00 µM (IC50)---
Reactive Blue 2 7.7 µM (IC50)[4]---9.0 µM (IC50)-28.4 µM[4]-

P2Y Receptor Signaling Pathways

Activation of P2Y receptors by agonists like this compound initiates distinct intracellular signaling cascades depending on the receptor subtype and its G-protein coupling. Understanding these pathways is essential for designing functional assays to probe receptor activity.

Gq-Coupled P2Y Receptors (e.g., P2Y1, P2Y2, P2Y11)

These receptors primarily signal through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade can further activate downstream pathways, including the ERK/MAPK pathway, which is involved in cell proliferation and differentiation.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor P2Y Receptor (Gq-coupled) Agonist->Receptor Gq Gq Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Response Cellular Response Ca_ER->Response ERK ERK Phosphorylation PKC->ERK ERK->Response

Gq-coupled P2Y receptor signaling pathway.
Gs-Coupled P2Y Receptors (e.g., P2Y11)

The P2Y11 receptor is unique in that it can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA) and other downstream effectors.

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor P2Y11 Receptor (Gs-coupled) Agonist->Receptor Gs Gs Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP_cAMP ATP AC->ATP_cAMP converts cAMP cAMP ATP_cAMP->cAMP PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response

Gs-coupled P2Y11 receptor signaling pathway.

Experimental Workflows and Protocols

To validate the effects of this compound and the inhibitory action of antagonists, a series of in vitro assays can be performed. The general workflow involves stimulating cells expressing the P2Y receptor of interest with this compound in the presence and absence of a specific antagonist and measuring the downstream signaling events.

Experimental_Workflow cluster_assays Assay Examples start Start: Cell Culture (Expressing P2Y Receptor) pretreatment Pre-treatment with P2Y Antagonist or Vehicle start->pretreatment stimulation Stimulation with This compound pretreatment->stimulation measurement Measurement of Downstream Signal stimulation->measurement analysis Data Analysis (e.g., IC50 determination) measurement->analysis ca_assay Calcium Mobilization measurement->ca_assay camp_assay cAMP Accumulation measurement->camp_assay erk_assay ERK Phosphorylation measurement->erk_assay platelet_assay Platelet Aggregation measurement->platelet_assay

General experimental workflow for validating P2Y antagonist effects.
Calcium Mobilization Assay

This assay is suitable for Gq-coupled P2Y receptors and measures the increase in intracellular calcium upon receptor activation.

Materials:

  • Cells expressing the target P2Y receptor

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional)

  • This compound

  • P2Y receptor antagonist

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127. The final concentration of Fluo-4 AM is typically 2-5 µM. Probenecid (1-2.5 mM) can be included to prevent dye leakage.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Antagonist Pre-incubation: Add the P2Y receptor antagonist at various concentrations to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject this compound to achieve the desired final concentration (typically around the EC80) and continue recording the fluorescence signal for 1-2 minutes.

  • Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of the antagonist can be quantified by comparing the peak fluorescence in antagonist-treated wells to the control (vehicle-treated) wells.

cAMP Accumulation Assay

This assay is designed for Gs-coupled (or Gi-coupled, with modifications) P2Y receptors and measures changes in intracellular cAMP levels.

Materials:

  • Cells expressing the target P2Y receptor

  • White, solid-bottom 96-well plates

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • P2Y receptor antagonist

  • Lysis buffer (if required by the kit)

Protocol:

  • Cell Plating: Seed cells into a 96-well plate and grow to confluency.

  • Antagonist Pre-incubation: Pre-treat the cells with various concentrations of the P2Y receptor antagonist in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes.

  • Stimulation: Add this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. For Gi-coupled receptors, co-stimulation with forskolin is required to induce a measurable decrease in cAMP.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay format (e.g., HTRF). This typically involves adding detection reagents and incubating for a specific period.

  • Data Analysis: Read the signal on a plate reader compatible with the assay format. The change in signal corresponds to the level of cAMP. The antagonist's effect is determined by its ability to block the this compound-induced change in cAMP levels.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the ERK/MAPK pathway, a common downstream target of many P2Y receptors.

Materials:

  • Cells expressing the target P2Y receptor

  • 6-well plates

  • Serum-free culture medium

  • This compound

  • P2Y receptor antagonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Serum Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours or overnight in serum-free medium.

  • Antagonist Pre-incubation: Pre-treat the cells with the P2Y receptor antagonist for 30-60 minutes.

  • Stimulation: Stimulate the cells with this compound for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is specific for studying P2Y1 and P2Y12 receptors on platelets and measures the aggregation of platelets in response to agonists.

Materials:

  • Freshly drawn human blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • This compound (or ADP as a standard agonist)

  • P2Y receptor antagonist (e.g., MRS2179 or MRS2500 for P2Y1)

  • Saline

Protocol:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the P2Y receptor antagonist or vehicle to the PRP and incubate for a few minutes.

    • Add this compound (or ADP) to induce aggregation and record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. The inhibitory effect of the antagonist is determined by the reduction in agonist-induced aggregation.[5][6][7][8][9]

References

Differential Signaling Pathways of 2-Chloro-ATP versus ATP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential signaling pathways activated by the endogenous nucleotide adenosine triphosphate (ATP) and its synthetic analog, 2-Chloro-ATP. Understanding these differences is crucial for researchers in pharmacology and drug development utilizing these compounds to probe purinergic signaling pathways.

Executive Summary

ATP is a ubiquitous extracellular signaling molecule that activates a wide array of ionotropic (P2X) and metabotropic (P2Y) purinergic receptors, initiating diverse physiological responses.[1] this compound, a stable analog of ATP, is often used as a tool to study these receptors. However, its signaling profile exhibits significant deviations from that of ATP. While it can act as an agonist at certain P2 receptors, a primary differentiating characteristic is its susceptibility to extracellular metabolism into 2-Chloroadenosine. This metabolite is then transported intracellularly, leading to cytotoxic effects through mechanisms distinct from conventional P2 receptor signaling. Furthermore, even when acting on P2 receptors, this compound can elicit downstream signaling events, such as phospholipase C (PLC)-independent calcium mobilization, that are not characteristic of ATP-mediated signaling through many P2Y subtypes.

Comparative Analysis of Receptor Activation and Potency

The following tables summarize the available quantitative data on the potency (EC₅₀) and binding affinity (Kᵢ) of ATP and this compound at various P2 receptor subtypes. It is important to note that a comprehensive, direct comparative analysis across all P2 receptor subtypes is not extensively documented in the literature.

Table 1: Agonist Potency (EC₅₀) at P2X Receptors

Receptor SubtypeATP (μM)This compound (μM)Reference(s)
P2X₁0.1 - 1Similar to ATP[2]
P2X₂1 - 10Similar to ATP[3]
P2X₃1 - 10Similar to ATP
P2X₄>10Similar to ATP[4]
P2X₇>100Less potent than ATP[3]

Table 2: Agonist Potency (EC₅₀) at P2Y Receptors

Receptor SubtypeATP (μM)This compound (μM)Reference(s)
P2Y₁>10 (partial agonist/antagonist)Weak agonist[5]
P2Y₂0.1 - 1Weak agonist[6]
P2Y₁₁1 - 10Weak agonist[7]

Note: Data for this compound at many P2Y subtypes is limited, and it is often considered a weak or inactive agonist at these receptors.

Differential Signaling Pathways

The signaling pathways initiated by ATP and this compound diverge significantly, primarily due to the metabolic fate of this compound and its ability to trigger unconventional downstream cascades.

ATP Signaling Pathways

ATP primarily acts as an extracellular signaling molecule. Its binding to P2 receptors triggers well-defined intracellular events:

  • P2X Receptor Signaling: Activation of P2X receptors, which are ligand-gated ion channels, leads to a rapid influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the activation of voltage-gated channels and other calcium-dependent signaling pathways.[8][9]

  • P2Y Receptor Signaling: As G protein-coupled receptors (GPCRs), P2Y receptors (e.g., P2Y₁, P2Y₂, P2Y₁₁) typically couple to Gq/11 proteins.[6] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[6][10]

ATP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor ATP->P2X binds P2Y P2Y Receptor ATP->P2Y binds Ion_Influx Na⁺/Ca²⁺ Influx P2X->Ion_Influx activates Gq Gq P2Y->Gq activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C DAG->PKC activates Ca_Release->Downstream PKC->Downstream

Canonical ATP Signaling Pathways
This compound Differential Signaling

The signaling of this compound is more complex and can be broadly categorized into P2 receptor-dependent and -independent pathways.

  • P2 Receptor-Dependent Signaling:

    • P2X Receptor Activation: Similar to ATP, this compound can activate certain P2X receptors, leading to cation influx.[2]

    • Atypical P2Y-like Signaling: At low concentrations, this compound has been shown to induce intracellular calcium mobilization through a mechanism that is independent of PLC activation. This suggests the involvement of an atypical P2Y-like receptor or a different G-protein coupling. At higher concentrations, it can activate PLC.

  • P2 Receptor-Independent Signaling (Metabolic Pathway): A major distinguishing feature of this compound is its extracellular degradation by ectonucleotidases to 2-Chloroadenosine.[11] This metabolite is then transported into the cell via nucleoside transporters. Intracellularly, 2-Chloroadenosine is re-phosphorylated by adenosine kinase to this compound, which can then exert cytotoxic effects by interfering with essential cellular processes like RNA and DNA synthesis, ultimately leading to apoptosis.[11][12][13]

Two_Chloro_ATP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TwoChloroATP_ext This compound Ectonucleotidases Ectonucleotidases TwoChloroATP_ext->Ectonucleotidases metabolized by P2X P2X Receptor TwoChloroATP_ext->P2X binds AtypicalP2Y Atypical P2Y-like Receptor TwoChloroATP_ext->AtypicalP2Y binds TwoChloroadenosine_ext 2-Chloroadenosine Ectonucleotidases->TwoChloroadenosine_ext NT Nucleoside Transporter TwoChloroadenosine_ext->NT transported by Ion_Influx Na⁺/Ca²⁺ Influx P2X->Ion_Influx activates PLC_independent_Ca PLC-independent Ca²⁺ Mobilization AtypicalP2Y->PLC_independent_Ca activates TwoChloroadenosine_int 2-Chloroadenosine NT->TwoChloroadenosine_int AdenosineKinase Adenosine Kinase TwoChloroadenosine_int->AdenosineKinase phosphorylated by TwoChloroATP_int This compound (intracellular) AdenosineKinase->TwoChloroATP_int Cytotoxicity Cytotoxicity (Inhibition of RNA/DNA synthesis, Apoptosis) TwoChloroATP_int->Cytotoxicity leads to

Differential Signaling of this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate and validate the differential signaling of ATP and this compound.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonist stimulation.

Materials:

  • Cells of interest (e.g., astrocytes, HEK293 cells expressing specific P2 receptors)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • ATP and this compound stock solutions

  • Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates (for plate reader) or glass coverslips (for microscopy) and allow them to adhere and reach 80-90% confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Agonist Stimulation and Measurement:

    • Place the plate or coverslip in the fluorescence reader/microscope.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add varying concentrations of ATP or this compound to the wells/chamber.

    • Record the fluorescence intensity at emission wavelength 510 nm following excitation at 340 nm and 380 nm.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the [Ca²⁺]i. Plot the change in this ratio over time to visualize the calcium response. Dose-response curves can be generated to determine the EC₅₀ values for each agonist.

Calcium_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate or on coverslips Start->Seed_Cells Load_Fura2 Load cells with Fura-2 AM Seed_Cells->Load_Fura2 Wash_Cells Wash cells to remove extracellular dye Load_Fura2->Wash_Cells Measure_Baseline Measure baseline fluorescence (340/380 nm excitation) Wash_Cells->Measure_Baseline Add_Agonist Add ATP or this compound Measure_Baseline->Add_Agonist Measure_Response Record fluorescence changes over time Add_Agonist->Measure_Response Analyze_Data Analyze data (F340/F380 ratio) and plot dose-response curves Measure_Response->Analyze_Data End End Analyze_Data->End

Workflow for Intracellular Calcium Assay
Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of unlabeled ligands (ATP, this compound) by measuring their ability to compete with a radiolabeled ligand for binding to a specific P2 receptor.

Materials:

  • Cell membranes or whole cells expressing the P2 receptor of interest.

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]ATP, [³⁵S]ATPγS, or a specific radiolabeled antagonist).

  • Unlabeled ATP and this compound.

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor (ATP or this compound). Include control tubes with no competitor (total binding) and tubes with a high concentration of a known potent unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the reaction mixtures at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its equilibrium dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reactions Prepare reaction tubes: Cell membranes + Radioligand + Increasing concentrations of ATP or this compound Start->Prepare_Reactions Incubate Incubate to reach equilibrium Prepare_Reactions->Incubate Filter Rapidly filter to separate bound and free ligand Incubate->Filter Wash_Filters Wash filters with ice-cold buffer Filter->Wash_Filters Count_Radioactivity Measure radioactivity with a scintillation counter Wash_Filters->Count_Radioactivity Analyze_Data Analyze data to determine IC₅₀ and calculate Kᵢ Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for Radioligand Binding Assay

Conclusion

References

A Comparative Analysis of 2-Chloro-ATP and UTP Efficacy on P2Y Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of two nucleotide agonists, 2-Chloro-adenosine 5'-triphosphate (2-Chloro-ATP) and Uridine 5'-triphosphate (UTP), on P2Y receptors. This document is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling.

Introduction to P2Y Receptors and Agonists

P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. These receptors are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. The efficacy and selectivity of agonists like this compound and UTP are critical for dissecting the function of specific P2Y receptor subtypes. This guide presents a comparative analysis of these two agonists, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Quantitative Comparison of Agonist Efficacy

The potency of this compound and UTP varies significantly across different P2Y receptor subtypes. The following table summarizes the half-maximal effective concentration (EC50) values, a measure of agonist potency, obtained from various in vitro studies. Lower EC50 values indicate higher potency.

Receptor SubtypeAgonistEC50 (µM)Cell Line/SystemReference
P2Y1This compound>10C6-2B rat glioma cells[1]
P2Y2This compound2.30Not Specified[2]
P2Y2UTP0.049Not Specified[2]
P2Y2UTP~0.5–3Various cancer cell lines[3]
P2Y4UTP0.073Human P2Y4R in 1321N1 cells[3]
P2Y11This compoundWeak agonist1321N1, CHO-K1, U11 cells[2]
P2Y12This compoundPotent inhibitor of adenylyl cyclaseC6-2B rat glioma cells[1]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.

Signaling Pathways

P2Y receptors couple to different G proteins to initiate downstream signaling cascades. The activation of these pathways is dependent on the receptor subtype and the agonist.

Gq-Coupled P2Y Receptor Signaling

P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily couple to Gq proteins.[3][4] Agonist binding to these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Signaling Agonist This compound or UTP P2Y_R P2Y Receptor (Gq-coupled) Agonist->P2Y_R Gq Gq P2Y_R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Gq-coupled P2Y receptor signaling pathway.
Gi-Coupled P2Y Receptor Signaling

P2Y12, P2Y13, and P2Y14 receptors are coupled to Gi proteins.[4] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Gi_Signaling Agonist This compound P2Y_R P2Y Receptor (Gi-coupled) Agonist->P2Y_R Gi Gi P2Y_R->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Gi-coupled P2Y receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the efficacy of this compound and UTP on P2Y receptors.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled P2Y receptors.

Principle: Cells expressing the P2Y receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding and subsequent Gq activation, IP3 is produced, leading to the release of calcium from the endoplasmic reticulum. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable increase in fluorescence intensity.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., 1321N1 astrocytoma cells or HEK293 cells stably expressing the P2Y receptor of interest) in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Agonist Preparation: Prepare serial dilutions of this compound and UTP in the assay buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is calculated as the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot the change in fluorescence against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Cell_Culture Plate cells in 96-well plate Start->Cell_Culture Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Incubation Incubate at 37°C for 1 hour Dye_Loading->Incubation Agonist_Prep Prepare agonist dilutions Measurement Measure fluorescence in plate reader Incubation->Measurement Agonist_Prep->Measurement Add to wells Data_Analysis Analyze data and determine EC50 Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for a calcium mobilization assay.
Adenylyl Cyclase Inhibition Assay

This assay is used to measure the inhibitory effect of agonists on Gi-coupled P2Y receptors.

Principle: Cells expressing the Gi-coupled P2Y receptor are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin, which directly activates adenylyl cyclase). The ability of a P2Y receptor agonist to inhibit this stimulated cAMP production is then measured.

Detailed Protocol:

  • Cell Culture: Culture cells (e.g., PC12 or C6-2B glioma cells) expressing the Gi-coupled P2Y receptor of interest.

  • Pre-incubation:

    • Harvest the cells and resuspend them in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells with varying concentrations of the P2Y receptor agonist (e.g., this compound) for a short period.

  • Stimulation: Add a stimulating agent (e.g., forskolin) to all samples except the basal control to induce cAMP production.

  • Termination and Lysis: Stop the reaction by adding a lysis buffer.

  • cAMP Measurement:

    • Measure the concentration of cAMP in the cell lysates using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Calculate the percentage of inhibition of the stimulated cAMP level for each agonist concentration.

    • Plot the percentage of inhibition against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of agonist required to inhibit the response by 50%.

Conclusion

The data presented in this guide highlights the differential efficacy of this compound and UTP at various P2Y receptor subtypes. UTP is a potent agonist at P2Y2 and P2Y4 receptors, which are coupled to the Gq signaling pathway. In contrast, this compound shows weaker agonism at Gq-coupled P2Y receptors but acts as a potent activator of Gi-coupled P2Y receptors, leading to the inhibition of adenylyl cyclase. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological properties of these and other P2Y receptor ligands. A thorough understanding of the distinct signaling profiles of these agonists is crucial for the development of selective therapeutic agents targeting the purinergic system.

References

A Comparative Guide to P2X Receptor Activation: 2-Chloro-ATP versus BzATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two commonly used P2X receptor agonists, 2-Chloro-ATP and 2' & 3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP). We will delve into their performance in activating P2X receptors, supported by experimental data, detailed protocols, and visual diagrams to aid in experimental design and interpretation.

Introduction to P2X Receptor Agonists

P2X receptors are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP), playing crucial roles in a myriad of physiological processes including neurotransmission, inflammation, and pain signaling.[1] The seven distinct P2X receptor subtypes (P2X1-7) exhibit varied pharmacological properties and tissue distribution.[2] Synthetic ATP analogs like this compound and BzATP are invaluable tools for researchers to probe the function of these receptors.

This compound is a stable ATP analog that acts as an agonist at several P2X receptors. Its substitution at the C2 position of the adenine ring confers resistance to degradation by ectonucleotidases.

BzATP is a potent P2X receptor agonist, particularly recognized for its high efficacy at the P2X7 receptor subtype.[3] The bulky benzoylbenzoyl group on the ribose moiety significantly influences its interaction with the receptor binding pocket.

Data Presentation: Potency and Selectivity

The following table summarizes the reported half-maximal effective concentrations (EC50) of this compound and BzATP for various human and rat P2X receptor subtypes. This data provides a quantitative comparison of their potency and selectivity.

Receptor SubtypeAgonistSpeciesEC50 (µM)Reference(s)
P2X1 This compoundHuman~0.8[4]
BzATPHuman0.02[5]
P2X2 This compoundRat>100 (inactive)[6]
BzATPRat--
rP2X2/hP2X3 BzATPRat/Human-[5]
P2X3 BzATPHuman0.08[5]
P2X4 BzATPHuman0.5[5]
P2X7 BzATPHuman4.7[5]
BzATPRat10[5]

Experimental Protocols

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration upon P2X receptor activation, a direct consequence of the channel opening.

a. Cell Preparation:

  • Culture human astrocytoma cells (1321N1 cell line) stably expressing the desired human P2X receptor subtype in appropriate growth medium.

  • On the day of the experiment, harvest the cells and wash them with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺).

  • Resuspend the cells in the same buffer at a concentration of 1 x 10⁶ cells/mL.

b. Fluorescent Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) at a final concentration of 2-5 µM.

  • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • After incubation, wash the cells twice with the calcium-free buffer to remove excess dye.

  • Resuspend the cells in a buffer containing Ca²⁺ (e.g., HBSS with Ca²⁺ and Mg²⁺).

c. Agonist Stimulation and Measurement:

  • Aliquot the cell suspension into a 96-well plate.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add varying concentrations of this compound or BzATP to the wells.

  • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium.

  • Data is typically expressed as the change in fluorescence (ΔF) from baseline or as a ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2).

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the P2X receptor channels upon agonist binding.

a. Cell Preparation:

  • Plate the cells expressing the P2X receptor of interest onto glass coverslips 24-48 hours before the experiment.

  • Mount the coverslip onto the recording chamber of an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose; pH 7.4).

b. Patch-Clamp Recording:

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 147 KCl, 10 EGTA, 10 HEPES; pH 7.2).

  • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

c. Agonist Application and Data Acquisition:

  • Rapidly apply different concentrations of this compound or BzATP to the cell using a fast perfusion system.

  • Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

  • Wash the cell with the extracellular solution between agonist applications to allow for receptor recovery.

  • Analyze the peak current amplitude to generate concentration-response curves and determine EC50 values.

Mandatory Visualizations

P2X Receptor Signaling Pathway

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or BzATP P2X_Receptor P2X Receptor (Ligand-Gated Ion Channel) Agonist->P2X_Receptor Binds to Ion_Influx Na⁺, K⁺, Ca²⁺ Influx P2X_Receptor->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca²⁺ Signaling Ion_Influx->Ca_Signaling Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Cytokine Secretion) Depolarization->Downstream Ca_Signaling->Downstream

Caption: P2X receptor activation and downstream signaling cascade.

Experimental Workflow for Agonist Comparison

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture with P2X Receptor Expression Assay_Prep Assay Preparation (Dye Loading or Patch-Clamp Setup) Cell_Culture->Assay_Prep Agonist_A Apply this compound (Concentration Gradient) Assay_Prep->Agonist_A Agonist_B Apply BzATP (Concentration Gradient) Assay_Prep->Agonist_B Measurement Measure Response (Calcium Influx or Ion Current) Agonist_A->Measurement Agonist_B->Measurement Data_Collection Data Collection Measurement->Data_Collection Curve_Fitting Concentration-Response Curve Fitting Data_Collection->Curve_Fitting EC50_Comparison Compare EC50 Values and Efficacy Curve_Fitting->EC50_Comparison

Caption: Workflow for comparing this compound and BzATP activity.

Conclusion

Both this compound and BzATP are effective agonists for P2X receptors, yet they exhibit distinct pharmacological profiles. BzATP is notably potent, especially at the P2X7 receptor, and is often the agonist of choice for studying this subtype. This compound serves as a stable ATP analog, with reported high potency at P2X1 receptors. The choice between these two agonists will ultimately depend on the specific P2X receptor subtype being investigated and the desired experimental outcome. The provided data and protocols aim to assist researchers in making an informed decision for their studies on P2X receptor signaling.

References

A Comparative Guide to Cross-Desensitization Between 2-Chloro-ATP and Other P2Y Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-desensitization profiles of 2-Chloro-ATP with other P2Y receptor agonists. The information presented is supported by experimental data and detailed methodologies to assist in the design and interpretation of studies related to P2Y receptor pharmacology.

Introduction to P2Y Receptor Desensitization

P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. Upon activation, they trigger various intracellular signaling cascades. Prolonged or repeated exposure to an agonist can lead to a decrease in the receptor's responsiveness, a phenomenon known as desensitization. This process is crucial for regulating the duration and intensity of cellular signaling.

Desensitization can be categorized as:

  • Homologous Desensitization: The loss of sensitivity of a receptor to its own agonist.

  • Heterologous Desensitization (Cross-Desensitization): The phenomenon where an agonist of one receptor subtype induces desensitization of a different receptor subtype to its respective agonist.[1] This can occur when different receptors share common downstream signaling components or regulatory proteins.[1]

Understanding the cross-desensitization profiles of P2Y agonists is critical for developing selective therapeutic agents and for elucidating the complex interplay between different P2Y receptor subtypes in physiological and pathological processes. This compound is a synthetic analog of ATP that acts as a potent agonist at certain P2Y receptor subtypes, most notably the P2Y1 receptor.

Signaling Pathways of Key P2Y Receptors

The signaling pathways of P2Y1, P2Y2, and P2Y12 receptors are crucial to understanding their desensitization mechanisms.

cluster_p2y1 P2Y1 Receptor cluster_p2y2 P2Y2 Receptor cluster_p2y12 P2Y12 Receptor P2Y1 P2Y1 Gq Gq/11 P2Y1->Gq PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC_P2Y1 PKC DAG->PKC_P2Y1 P2Y2 P2Y2 Gq_p2y2 Gq/11 P2Y2->Gq_p2y2 PLCb_p2y2 PLCβ Gq_p2y2->PLCb_p2y2 PIP2_p2y2 PIP2 PLCb_p2y2->PIP2_p2y2 IP3_p2y2 IP3 PIP2_p2y2->IP3_p2y2 DAG_p2y2 DAG PIP2_p2y2->DAG_p2y2 Ca_p2y2 Ca²⁺ Mobilization IP3_p2y2->Ca_p2y2 PKC_P2Y2 PKC DAG_p2y2->PKC_P2Y2 P2Y12 P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP

Caption: Signaling pathways of P2Y1, P2Y2, and P2Y12 receptors.

Quantitative Comparison of Cross-Desensitization

While direct quantitative data on cross-desensitization involving this compound is limited in publicly available literature, we can infer potential interactions based on studies of similar agonists and receptor subtypes. The following tables present a summary of expected and observed desensitization patterns.

A study on bovine aortic endothelial cells, which co-express P2Y1 and a P2Y2-like nucleotide receptor, provides a valuable model for understanding heterologous desensitization.[2] In these cells, pre-incubation with the P2Y2 agonist UTP attenuated the subsequent response to the P2Y1 agonist 2-methylthio-ATP (2-MeSATP).[2] However, the reverse was not observed; pre-treatment with 2-MeSATP did not affect the response to UTP.[2] This suggests a unidirectional cross-desensitization pathway in this cell type.

Table 1: Homologous and Heterologous Desensitization of P2Y1 and P2Y2-like Receptors in Bovine Aortic Endothelial Cells

Pre-incubation AgonistSubsequent AgonistDesensitization
2-MeSATP (P2Y1)2-MeSATP (P2Y1)~40% (Homologous)[2]
UTP (P2Y2-like)UTP (P2Y2-like)~40% (Homologous)[2]
2-MeSATP (P2Y1)UTP (P2Y2-like)No significant desensitization (No Cross-Desensitization)[2]
UTP (P2Y2-like)2-MeSATP (P2Y1)Attenuated response (Cross-Desensitization)[2]

Data adapted from a study on bovine aortic endothelial cells.[2] The exact percentages can vary based on experimental conditions.

Based on the known pharmacology of this compound as a potent P2Y1 agonist, a similar pattern of cross-desensitization would be anticipated.

Table 2: Predicted Cross-Desensitization Profile of this compound

Pre-incubation AgonistSubsequent AgonistPredicted OutcomeRationale
This compound (P2Y1)ADP (P2Y1)Significant DesensitizationBoth are P2Y1 agonists, leading to homologous desensitization.
ADP (P2Y1)This compound (P2Y1)Significant DesensitizationBoth are P2Y1 agonists, leading to homologous desensitization.
This compound (P2Y1)UTP (P2Y2)Minimal to no desensitizationBased on the unidirectional cross-desensitization observed between P2Y1 and P2Y2-like receptors.[2]
UTP (P2Y2)This compound (P2Y1)Potential for DesensitizationBased on the observed cross-desensitization from a P2Y2-like receptor to a P2Y1 agonist.[2]
This compound (P2Y1)ADP (P2Y12)Minimal to no desensitizationP2Y1 and P2Y12 receptors desensitize via distinct kinase-dependent mechanisms (PKC for P2Y1, GRKs for P2Y12), suggesting limited cross-talk.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of receptor desensitization. The following protocols outline key experiments.

Experimental Workflow for Cross-Desensitization Assay

A Cell Culture (e.g., 1321N1 astrocytoma cells expressing P2Y1 receptor) B Loading with Ca²⁺ Indicator (e.g., Fura-2 AM) A->B C Pre-incubation (with desensitizing agonist, e.g., this compound, or vehicle) B->C D Wash Step (to remove desensitizing agonist) C->D E Stimulation (with subsequent agonist, e.g., ADP) D->E F Measurement of Intracellular Ca²⁺ (using a fluorescence plate reader) E->F G Data Analysis (compare responses between pre-incubated and control cells) F->G

Caption: Workflow for a cross-desensitization experiment.

Measurement of Intracellular Calcium Mobilization

This protocol is a common method for assessing the activation and desensitization of Gq-coupled P2Y receptors like P2Y1 and P2Y2.

1. Cell Preparation:

  • Culture cells (e.g., 1321N1 human astrocytoma cells stably expressing the P2Y receptor of interest) in appropriate media. These cells are often used because they do not endogenously express P2 receptors.[3]
  • Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

2. Dye Loading:

  • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., 3-5 µM Fura-2 AM) in the buffer for 60-90 minutes at 37°C.

3. Desensitization Protocol:

  • Wash the cells to remove excess dye.
  • Pre-incubate the cells with the desensitizing agonist (e.g., this compound at a concentration known to cause desensitization, typically 10-100 times its EC50) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.[4]

4. Wash and Re-stimulation:

  • Wash the cells thoroughly with the buffer to remove the desensitizing agonist.
  • Place the plate in a fluorescence plate reader equipped with an automated injection system.
  • Record a baseline fluorescence reading.
  • Inject the subsequent agonist (e.g., ADP or UTP) and continue to record the fluorescence signal.

5. Data Analysis:

  • The change in intracellular calcium concentration is measured as the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
  • The peak response to the subsequent agonist in cells pre-treated with the desensitizing agonist is compared to the response in control cells (pre-treated with vehicle).
  • The percentage of desensitization is calculated as: (1 - (Response after desensitization / Control response)) * 100.

Mechanisms of Desensitization

The desensitization of P2Y receptors is a complex process that can involve several mechanisms:

  • Receptor Phosphorylation: Agonist binding can lead to the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) or second messenger-dependent kinases like protein kinase C (PKC).[3][5] This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G protein.

  • Receptor Internalization: Following phosphorylation and arrestin binding, the receptor can be internalized into endosomes.[4] From here, it can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation.

  • Downregulation of Signaling Components: Desensitization can also occur at the level of downstream signaling molecules.

Studies have shown that P2Y1 and P2Y12 receptors desensitize through distinct kinase-dependent mechanisms. Desensitization of the P2Y1 receptor is largely dependent on PKC activity, while P2Y12 desensitization is mediated by GRKs.[3] This difference in desensitization pathways suggests that there may be limited cross-desensitization between these two receptor subtypes.

Logical Flow of P2Y1 Receptor Desensitization

Agonist P2Y1 Agonist (e.g., this compound, ADP) P2Y1 P2Y1 Receptor Agonist->P2Y1 Phosphorylation P2Y1 Receptor Phosphorylation Agonist->Phosphorylation Agonist-occupied receptor is substrate Gq Gq Activation P2Y1->Gq PLC PLC Activation Gq->PLC DAG DAG Production PLC->DAG PKC PKC Activation DAG->PKC PKC->Phosphorylation Arrestin Arrestin Binding Phosphorylation->Arrestin Uncoupling Uncoupling from Gq Arrestin->Uncoupling Internalization Receptor Internalization Uncoupling->Internalization Desensitization Desensitization Uncoupling->Desensitization

Caption: Key steps in the desensitization of the P2Y1 receptor.

Conclusion

The cross-desensitization profile of this compound in relation to other P2Y agonists is a critical area of study for understanding the nuances of purinergic signaling. While direct quantitative comparisons are not extensively documented, existing research on related agonists and receptor subtypes allows for informed predictions. The unidirectional cross-desensitization observed between P2Y2-like and P2Y1 receptors in endothelial cells provides a compelling model for further investigation.[2] The distinct desensitization mechanisms of P2Y1 and P2Y12 receptors suggest that cross-talk between these two is likely to be minimal.[3]

Further research employing rigorous experimental protocols, such as those outlined in this guide, is necessary to fully elucidate the cross-desensitization patterns of this compound and other P2Y agonists. This knowledge will be invaluable for the development of more specific and effective therapeutic interventions targeting the P2Y receptor family.

References

Unveiling the P2Y Receptor Subtype Selectivity of 2-Chloro-ATP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction of synthetic ligands with their targets is paramount. This guide provides an objective comparison of the P2Y receptor subtype selectivity of 2-Chloro-adenosine 5'-triphosphate (2-Chloro-ATP), supported by available experimental data and detailed methodologies.

This compound, a synthetic analog of adenosine triphosphate (ATP), is utilized in research to probe the function of P2Y receptors, a family of G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. Determining its selectivity across the eight P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) is crucial for the accurate interpretation of experimental results and for its potential as a pharmacological tool.

Summary of this compound's P2Y Receptor Activity

Available data indicates that this compound exhibits a degree of selectivity, acting as a weak agonist at a subset of P2Y receptors. Its potency is generally lower than that of the endogenous ligands and other synthetic agonists.

P2Y Receptor SubtypeReported Activity of this compoundEC₅₀ / Potency Comparison
P2Y₁ AgonistPotentiates noradrenaline-induced N'-acetyl-5-HT production in a concentration-dependent manner in rat pineal glands, suggesting agonistic activity. [cite: ]
P2Y₂ Weak AgonistEC₅₀ = 2.30 μM.[1]
P2Y₄ Data not available-
P2Y₆ Data not available-
P2Y₁₁ Weak AgonistDescribed as a weak agonist.[1]
P2Y₁₂ Data not available-
P2Y₁₃ Data not available-
P2Y₁₄ Data not available-

Comparative Analysis with Other P2Y Receptor Agonists

To provide a clearer picture of this compound's standing as a P2Y receptor ligand, the following table compares its activity with that of endogenous ligands and other commonly used synthetic agonists.

LigandP2Y₁P2Y₂P2Y₁₁P2Y₁₂Natural/Synthetic
This compound AgonistWeak Agonist (EC₅₀ = 2.30 μM)[1]Weak Agonist[1]-Synthetic
ATP Partial Agonist/AntagonistAgonistAgonistAntagonist[2]Natural
ADP Potent AgonistInactiveWeak AgonistPotent AgonistNatural
UTP InactivePotent AgonistInactiveInactiveNatural
2-MeSATP Potent AgonistInactiveWeak Agonist-Synthetic
2-MeSADP Very Potent AgonistInactive-Very Potent AgonistSynthetic

Signaling Pathways and Experimental Workflows

The activation of P2Y receptors initiates distinct intracellular signaling cascades. The Gq-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁) typically activate phospholipase C (PLC), leading to an increase in intracellular calcium. In contrast, the Gi-coupled receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄) inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

G_protein_signaling cluster_Gq Gq-coupled P2Y Receptors cluster_Gi Gi-coupled P2Y Receptors P2Y1 P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁ PLC Phospholipase C (PLC) P2Y1->PLC activates IP3 IP₃ PLC->IP3 produces Ca2 ↑ [Ca²⁺]i IP3->Ca2 induces P2Y12 P2Y₁₂, P2Y₁₃, P2Y₁₄ AC Adenylyl Cyclase P2Y12->AC inhibits cAMP ↓ cAMP AC->cAMP reduces

P2Y Receptor G protein Signaling Pathways

The experimental workflow to determine the subtype selectivity of a compound like this compound involves a series of assays to measure its binding affinity and functional potency at each receptor subtype.

experimental_workflow start Compound (this compound) binding Radioligand Binding Assays start->binding functional Functional Assays start->functional analysis Data Analysis (Ki, EC₅₀) binding->analysis ca_imaging Calcium Imaging (for Gq-coupled) functional->ca_imaging camp cAMP Assays (for Gi-coupled) functional->camp ca_imaging->analysis camp->analysis selectivity Determine Subtype Selectivity Profile analysis->selectivity

Experimental Workflow for P2Y Receptor Selectivity

Detailed Experimental Protocols

Accurate determination of ligand selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments used to characterize P2Y receptor ligands.

Radioligand Binding Assays

These assays measure the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Cells stably expressing the P2Y receptor subtype of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in a suitable buffer.

  • Binding Reaction: A constant concentration of a high-affinity radiolabeled antagonist (e.g., [³H]MRS2500 for P2Y₁) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation.

Calcium Imaging for Gq-coupled P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁):

  • Cell Culture and Dye Loading: Cells expressing the target Gq-coupled P2Y receptor are plated in a multi-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, varying concentrations of the test compound (this compound) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The peak fluorescence response at each concentration of the test compound is measured. A dose-response curve is generated, and the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is calculated.

cAMP Assays for Gi-coupled P2Y Receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄):

  • Cell Culture and Treatment: Cells expressing the target Gi-coupled P2Y receptor are incubated with the test compound (this compound) and an adenylyl cyclase activator (e.g., forskolin).

  • Cell Lysis and cAMP Measurement: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is determined. An IC₅₀ value is calculated from the dose-response curve.

Conclusion

The available evidence suggests that this compound is a weak agonist with some selectivity for the P2Y₁, P2Y₂, and P2Y₁₁ receptor subtypes. However, a significant gap in the publicly available data exists for its activity at P2Y₄, P2Y₆, P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors. For researchers utilizing this compound, it is critical to be aware of its potential activity at multiple P2Y subtypes and to employ appropriate controls and orthogonal approaches to validate findings. Further comprehensive studies are required to fully elucidate the complete selectivity profile of this compound across the entire P2Y receptor family, which will enhance its utility as a precise pharmacological tool.

References

Validating 2-Chloro-ATP Action: A Comparative Guide to Antagonist Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of antagonists used to validate the action of 2-Chloro-ATP, a potent but often non-selective P2Y receptor agonist. We present supporting experimental data, detailed protocols for key validation assays, and clear visualizations of the underlying signaling pathways.

2-Chloro-adenosine 5'-triphosphate (this compound) is a synthetic analog of ATP that activates several subtypes of P2Y receptors, primarily P2Y1, P2Y2, and P2Y11. Its utility as a research tool is often complicated by this lack of selectivity. Therefore, validating that an observed cellular response is mediated by a specific P2Y receptor subtype requires the use of selective antagonists. This guide compares the performance of commonly used antagonists for the P2Y receptors targeted by this compound, providing a framework for robust experimental design and data interpretation.

Antagonist Specificity at a Glance: A Quantitative Comparison

To facilitate the selection of the most appropriate antagonist for your research, the following table summarizes the binding affinities (Ki, Kb, or IC50 values) of selective antagonists for P2Y1 and P2Y12 receptors. While this compound also interacts with P2Y2 and P2Y11 receptors, highly selective and commercially available antagonists for these subtypes are less common, making direct validation more challenging. After purification, this compound has been shown to act as a competitive antagonist at the P2Y1 receptor.[1]

AntagonistPrimary TargetSpeciesAffinity (nM)Assay TypeReference
MRS2500 P2Y1HumanKi = 0.78Radioligand Binding Assay[2][3]
HumanIC50 = 0.95Platelet Aggregation[2][3]
MRS2179 P2Y1TurkeyKb = 102Functional Assay[4]
HumanKi = 72.5Radioligand Binding Assay[5]
HumanKb = 177Functional Assay[6][7]
Cangrelor P2Y12Human--[8][9][10][11]
Ticagrelor P2Y12HumanIC50 = 5Washed Platelet Aggregation[12]

Note: Affinity values can vary depending on the experimental system and assay conditions. It is recommended to consult the original publications for detailed information.

Key Experimental Protocols for Antagonist Validation

Validating the specificity of this compound action relies on demonstrating that a selective antagonist for a particular P2Y receptor subtype can block the this compound-induced response. Below are detailed protocols for three common assays used for this purpose.

Platelet Aggregation Assay

This assay is particularly relevant for studying P2Y1 and P2Y12 receptors, which are key players in platelet activation.

Principle: Platelet aggregation is measured by the change in light transmission through a platelet-rich plasma (PRP) sample upon the addition of an agonist like ADP or this compound. An effective antagonist will inhibit this aggregation.

Protocol:

  • Blood Collection: Collect whole blood from healthy donors into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).[1] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

  • PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Procedure:

    • Pre-warm PRP samples to 37°C for 10 minutes.

    • Place 450 µL of PRP in an aggregometer cuvette with a stir bar.

    • To test the antagonist, add the desired concentration of the antagonist (e.g., MRS2500 for P2Y1) and incubate for 5 minutes. For the control, add an equivalent volume of vehicle.

    • Initiate aggregation by adding 50 µL of this compound (or ADP as a standard) at a concentration known to induce aggregation.

    • Record the change in light transmittance for at least 5 minutes.

  • Data Analysis: Express the results as the percentage of maximum aggregation, with 0% being the baseline light transmission of PRP and 100% being the light transmission of PPP.

Intracellular Calcium Mobilization Assay

P2Y1, P2Y2, and P2Y11 receptors are coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).

Principle: Changes in [Ca²⁺]i are monitored using a fluorescent calcium indicator, such as Fura-2 AM. An antagonist will prevent the this compound-induced rise in [Ca²⁺]i.

Protocol:

  • Cell Culture: Culture cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells stably expressing the human P2Y1 receptor) on glass coverslips or in 96-well plates suitable for fluorescence measurements.

  • Dye Loading:

    • Wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Incubate the cells with 2-5 µM Fura-2 AM in the salt solution for 30-60 minutes at 37°C.

    • Wash the cells twice with the salt solution to remove extracellular dye and allow for de-esterification of the dye for 20-30 minutes at room temperature.

  • Assay Procedure:

    • Place the coverslip with loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging, or place the 96-well plate in a fluorescence plate reader.

    • Establish a baseline fluorescence recording.

    • To test the antagonist, perfuse the cells with the antagonist solution for 5-10 minutes prior to agonist addition.

    • Stimulate the cells with this compound.

    • Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the [Ca²⁺]i. Plot the change in this ratio over time to visualize the calcium transient.

Inositol Phosphate (IP3) Formation Assay

This assay directly measures the product of phospholipase C (PLC) activation, which is downstream of Gq/11-coupled P2Y receptors.

Principle: The accumulation of inositol phosphates (IPs) in response to agonist stimulation is quantified, typically by radiolabeling with [³H]-myo-inositol.

Protocol:

  • Cell Culture and Labeling:

    • Culture cells in 24-well plates.

    • Label the cells by incubating them overnight in an inositol-free medium containing 1 µCi/mL of [³H]-myo-inositol.

  • Assay Procedure:

    • Wash the cells with a salt solution and then pre-incubate with a LiCl-containing buffer (e.g., 10 mM LiCl) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add the antagonist or vehicle and incubate for a further 15 minutes.

    • Stimulate the cells with this compound for 30-60 minutes.

  • Extraction and Quantification:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the extracts.

    • Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Quantify the radioactivity in the eluted IP fraction using liquid scintillation counting.

  • Data Analysis: Express the results as the amount of [³H]-IPs produced relative to the total [³H]-inositol incorporated.

Visualizing the Molecular Interactions

To better understand the mechanisms underlying this compound action and its antagonism, the following diagrams illustrate the key signaling pathways and experimental workflows.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound P2Y1/P2Y11_Receptor P2Y1 / P2Y11 Receptor This compound->P2Y1/P2Y11_Receptor Binds Gq Gq P2Y1/P2Y11_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1. Gq-coupled P2Y receptor signaling pathway.

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds Gi Gi P2Y12_Receptor->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation VASP_P->Platelet_Aggregation_Inhibition

Figure 2. Gi-coupled P2Y12 receptor signaling pathway.

Antagonist_Validation_Workflow Start Start Hypothesize_Receptor Hypothesize this compound acts on a specific P2Y receptor Start->Hypothesize_Receptor Select_Antagonist Select a potent and selective antagonist for the hypothesized receptor Hypothesize_Receptor->Select_Antagonist Perform_Assay_Control Perform functional assay with this compound alone (e.g., Ca²⁺ imaging) Select_Antagonist->Perform_Assay_Control Observe_Response Observe cellular response Perform_Assay_Control->Observe_Response Perform_Assay_Antagonist Pre-incubate with antagonist, then add this compound Observe_Response->Perform_Assay_Antagonist Observe_Blocked_Response Observe for blockade of the cellular response Perform_Assay_Antagonist->Observe_Blocked_Response Conclusion Conclusion Observe_Blocked_Response->Conclusion If response is blocked, hypothesis is supported

Figure 3. Experimental workflow for antagonist validation.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-ATP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of 2-Chloro-ATP is crucial for maintaining a safe laboratory environment. This guide provides a clear, step-by-step protocol for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3] All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust.[3]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters for the safe storage and disposal of hazardous chemical waste, based on general laboratory safety guidelines.

ParameterGuidelineSource
Secondary Containment Volume Must be able to hold 110% of the volume of the primary container.[4]
Maximum Accumulation Volume (Satellite Accumulation Area) Generally no more than 25 gallons of total chemical waste.[5]
Maximum Accumulation Time (Partially Filled Container) Up to one (1) year in a designated Satellite Accumulation Area (SAA).[6]
Time to Remove Full Container from SAA Within three (3) days after the container becomes full.[6]
pH Range for Drain Disposal (for approved dilute aqueous solutions) Between 5.5 and 10.5.[7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedures for the disposal of both solid this compound and solutions containing this compound.

Disposal of Solid this compound Waste:

  • Waste Collection:

    • Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weigh boats), in a clearly labeled, dedicated hazardous waste container.

    • It is best practice to use the original manufacturer's container for the disposal of unused solid reagent.[4] If this is not feasible, use a new, compatible container.

  • Container Labeling:

    • Affix a hazardous waste tag to the container immediately.

    • The label must include the words "Hazardous Waste," the full chemical name ("2-Chloro-adenosine 5'-triphosphate"), and a clear indication of the associated hazards (e.g., "Toxic").[6]

  • Storage:

    • Store the sealed waste container in a designated and labeled hazardous waste storage area, also known as a Satellite Accumulation Area (SAA).[4][6]

    • Ensure the storage area is away from general lab traffic and under the control of laboratory personnel.[4]

    • The container must be kept closed except when adding waste.[4]

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.

Disposal of Aqueous Solutions Containing this compound:

  • Waste Collection:

    • Collect all aqueous waste containing this compound in a dedicated, leak-proof, and chemically compatible container with a screw-on cap.[4]

    • Do not mix with other waste streams unless compatibility has been verified.

  • Container Labeling:

    • Label the container with a hazardous waste tag.

    • The label must include "Hazardous Waste," the chemical name and concentration of all components in the solution (e.g., "Aqueous solution of this compound (1 mM) in PBS"), and the associated hazards.[6]

  • Storage:

    • Store the sealed container in a designated Satellite Accumulation Area.

    • Utilize secondary containment to prevent spills.[4]

  • Disposal:

    • Contact your institution's EH&S office for pickup and disposal. Drain disposal is not recommended for this compound solutions without explicit approval from EH&S, as it is a complex organic molecule.

Disposal of Contaminated Labware:

  • Sharps: Pipette tips and any other items that can puncture a waste bag should be placed in a designated sharps container.[4]

  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, followed by a triple rinse with water. The initial rinsate must be collected and disposed of as hazardous waste.[8] Disposable glassware should be disposed of in a "glass only" waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_start cluster_type Determine Waste Type cluster_solid_proc Solid Waste Procedure cluster_aqueous_proc Aqueous Waste Procedure cluster_labware_proc Labware Procedure cluster_end start Identify this compound Waste solid Solid Waste start->solid aqueous Aqueous Solution start->aqueous labware Contaminated Labware start->labware collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_aqueous Collect in Labeled, Leak-Proof Container with Secondary Containment aqueous->collect_aqueous sharps Sharps Container labware->sharps glass Decontaminate or Dispose in Glass Waste labware->glass store_solid Store in Designated Satellite Accumulation Area collect_solid->store_solid ehs_pickup Arrange for EH&S Pickup store_solid->ehs_pickup store_aqueous Store in Designated Satellite Accumulation Area collect_aqueous->store_aqueous store_aqueous->ehs_pickup sharps->ehs_pickup glass->ehs_pickup

Caption: Disposal Workflow for this compound

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and EH&S department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-ATP
Reactant of Route 2
2-Chloro-ATP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.